molecular formula C10H15BO4S B578240 4-(Butylsulfonyl)phenylboronic acid CAS No. 1217501-02-4

4-(Butylsulfonyl)phenylboronic acid

Cat. No.: B578240
CAS No.: 1217501-02-4
M. Wt: 242.096
InChI Key: YGBYIKCBEZABIT-UHFFFAOYSA-N
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Description

4-(Butylsulfonyl)phenylboronic acid is a specialized phenylboronic acid derivative where the phenyl ring is functionalized with a butylsulfonyl group. This electron-withdrawing substituent significantly influences the compound's electronic properties and acidity, making it a valuable building block in medicinal chemistry and materials science research . Its primary research value lies in its application as a key synthetic intermediate in transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for constructing carbon-carbon bonds in the development of novel pharmaceuticals and complex organic molecules . The boronic acid functional group acts as a critical Lewis acid in these processes . In the context of drug discovery, boronic acids are recognized as bioisosteres of carboxylic acids, and their incorporation into molecules can alter selectivity, improve pharmacokinetic properties, and enhance binding to biological targets . This has led to the development of several FDA-approved boronic acid-based drugs, including the proteasome inhibitor bortezomib . Furthermore, phenylboronic acids and their derivatives have garnered significant interest for their ability to reversibly bind to diol-containing compounds, such as the sialic acids overexpressed on cancer cell surfaces . This binding is pH-dependent and can be exploited for targeted cancer therapy and diagnostics, leveraging the acidic microenvironment of tumors for selective drug delivery . The unique reactivity of boronic acids also positions them as promising components in the development of glucose-sensitive polymers for self-regulating insulin delivery systems and other bioresponsive materials .

Properties

IUPAC Name

(4-butylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBYIKCBEZABIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675228
Record name [4-(Butane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-02-4
Record name B-[4-(Butylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Butane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 4-(Butylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-(Butylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a versatile building block in medicinal chemistry and materials science. This document details its chemical and physical characteristics, experimental protocols for property determination, and its application in common synthetic methodologies.

Core Physicochemical Properties

This compound is a bifunctional organic compound containing both a boronic acid moiety and a sulfonyl group. These functional groups impart specific properties that are crucial for its application in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the sulfonyl group significantly influences the Lewis acidity of the boronic acid.

General Properties

A summary of the key identifying and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 1217501-02-4[1]
Molecular Formula C₁₀H₁₅BO₄S[1]
Molecular Weight 242.10 g/mol [1]
Appearance Solid[2]
Purity Typically ≥96%[1]
Calculated and Predicted Properties
PropertyThis compound4-(Methylsulfonyl)phenylboronic acid4-(Ethylsulfonyl)phenylboronic acidPhenylboronic acid
pKa ~7.1 (estimated based on analogs)7.22 ± 0.10 (Predicted)[3]N/A8.83[4]
Melting Point (°C) N/A289-293[5][6]N/A216[4]
logP N/AN/A-0.84N/A
Topological Polar Surface Area (TPSA) N/AN/A74.6 Ų[7]N/A
Hydrogen Bond Acceptors N/AN/A4[7]N/A
Hydrogen Bond Donors N/AN/A2[7]N/A
Rotatable Bonds N/AN/A3[7]N/A
Solubility Profile

Specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented. However, based on its structure and the properties of related compounds, a qualitative solubility profile can be inferred. The presence of the polar sulfonyl group and the boronic acid moiety suggests good solubility in polar organic solvents.[8] Phenylboronic acid, the parent compound, is soluble in most polar organic solvents but has low solubility in nonpolar hydrocarbon solvents.[8][9]

Solvent ClassExpected SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighThe compound can act as a hydrogen bond donor and acceptor.
Polar Aprotic (e.g., DMF, DMSO, THF)HighThe polarity of the solvent can solvate the polar functional groups.
Nonpolar (e.g., Hexanes, Toluene)LowThe overall polarity of the molecule is too high for effective solvation in nonpolar media.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties and for the successful application of this compound in synthesis.

Determination of pKa by UV-Vis Spectrophotometry

The pKa of an arylboronic acid can be determined by monitoring the change in its UV absorbance as a function of pH. The introduction of electron-withdrawing groups like the sulfonyl group is known to lower the pKa of phenylboronic acid, making it a stronger Lewis acid.[10]

Protocol: [10][11]

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of buffer solutions covering a wide pH range (e.g., pH 3.6 to 13.5).

  • Sample Preparation for Measurement: In a 96-well UV-transparent microtiter plate, add a small aliquot of the boronic acid stock solution to each well containing the buffer solutions of varying pH.

  • Spectrophotometric Measurement: Measure the UV-Vis absorption spectrum (e.g., 200-400 nm) for each well using a plate reader.

  • Data Analysis: Normalize the obtained spectra. Plot the difference between the maximal and minimal spectral absorbances against the pH. The pKa is determined by fitting the resulting sigmoidal curve using a four-parameter logistic fit.

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura reaction for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic electronic materials.[12]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, 5-10 mL)

Procedure: [12][13]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide, this compound, and the base.

  • Catalyst Addition: Add the palladium catalyst and any additional ligands if required.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OH)₂ Base ArPdAr_prime Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction using this compound.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent_add Add Anhydrous Solvent inert->solvent_add heating Heat Reaction Mixture (e.g., 80-100 °C) solvent_add->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring workup Aqueous Work-up (Extraction and Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A standard laboratory workflow for a Suzuki-Miyaura cross-coupling experiment.

References

4-(Butylsulfonyl)phenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-(Butylsulfonyl)phenylboronic Acid

For researchers, scientists, and professionals in drug development, precise and accessible data on chemical compounds is paramount. This guide provides core information on this compound, a compound of interest in various research and development applications.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C10H15BO4S
Molecular Weight 242.1 g/mol

Table 1: Key molecular data for this compound.[1]

Structural and Relational Overview

To visualize the relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight, the following diagram is provided.

This compound This compound Molecular Formula\nC10H15BO4S Molecular Formula C10H15BO4S This compound->Molecular Formula\nC10H15BO4S is defined by Molecular Weight\n242.1 Molecular Weight 242.1 Molecular Formula\nC10H15BO4S->Molecular Weight\n242.1 results in

Figure 1: Relationship between compound name, formula, and molecular weight.

References

1H NMR and 13C NMR spectra of 4-(Butylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Butylsulfonyl)phenylboronic acid

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a predicted spectroscopic profile based on data from analogous compounds, including 4-(methylsulfonyl)phenylboronic acid and other arylboronic acids. Additionally, a comprehensive experimental protocol for the acquisition of NMR spectra for this class of compounds is provided.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (ortho to -B(OH)₂)7.9 - 8.1Doublet~8.0
Ar-H (ortho to -SO₂Bu)7.8 - 8.0Doublet~8.0
-SO₂-CH₂ -CH₂-CH₂-CH₃3.1 - 3.3Triplet~7.5
-SO₂-CH₂-CH₂ -CH₂-CH₃1.6 - 1.8Sextet~7.5
-SO₂-CH₂-CH₂-CH₂ -CH₃1.3 - 1.5Sextet~7.5
-SO₂-CH₂-CH₂-CH₂-CH₃ 0.8 - 1.0Triplet~7.4
-B(OH )₂8.2 - 8.4Broad Singlet-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C -B(OH)₂~130 - 135 (broad)
C -SO₂Bu~140 - 145
Ar-C H (ortho to -B(OH)₂)~135 - 137
Ar-C H (ortho to -SO₂Bu)~127 - 129
-SO₂-C H₂-CH₂-CH₂-CH₃~56 - 58
-SO₂-CH₂-C H₂-CH₂-CH₃~24 - 26
-SO₂-CH₂-CH₂-C H₂-CH₃~21 - 23
-SO₂-CH₂-CH₂-CH₂-C H₃~13 - 14

Note: The chemical shift of the carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

Experimental Protocols for NMR Spectroscopy

Obtaining high-quality NMR spectra for arylboronic acids can be challenging due to their tendency to form oligomeric anhydrides (boroxines). The following protocol is recommended for the preparation and analysis of this compound.

2.1. Sample Preparation

  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it typically disrupts the formation of boroxines and provides good solubility. Alternatively, deuterated methanol (CD₃OD) can be used.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Sample Purity : Ensure the arylboronic acid is of high purity. Commercially available arylboronic acids may contain boroxines, which can complicate spectral interpretation. Recrystallization from water or an appropriate organic solvent may be necessary to favor the monomeric boronic acid form.

2.2. NMR Instrument Parameters

  • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : 0-16 ppm.

    • Number of Scans : 16-64 scans, depending on the sample concentration.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : 0-220 ppm.

    • Number of Scans : 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds.

  • Referencing : The chemical shifts should be referenced to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CD₃OD: δH = 3.31 ppm, δC = 49.00 ppm).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR analysis of this compound.

G Workflow for Synthesis and NMR Analysis cluster_synthesis Synthesis cluster_analysis NMR Analysis start Starting Materials (e.g., 4-bromophenylboronic acid) reaction Sulfonylation Reaction start->reaction 1. Reagents workup Work-up and Purification reaction->workup 2. Quenching product This compound workup->product 3. Isolation sample_prep Sample Preparation (Dissolve in DMSO-d6) product->sample_prep 4. Prepare Sample spectral_analysis Spectral Analysis and Structure Confirmation nmr_acq NMR Data Acquisition (1H and 13C Spectra) sample_prep->nmr_acq 5. Load Sample data_proc Data Processing (Referencing, Integration) nmr_acq->data_proc 6. Process FID data_proc->spectral_analysis 7. Interpret Spectra

Caption: A logical workflow for the synthesis and NMR analysis of this compound.

This guide provides a foundational understanding of the NMR characteristics of this compound for researchers in drug development and related scientific fields. The provided protocols and predicted data serve as a valuable resource for the characterization and quality control of this important chemical entity.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(Butylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Butylsulfonyl)phenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the presence of both a boronic acid moiety and a sulfonyl group.[1] Accurate characterization of this compound is crucial for ensuring reaction efficiency, reproducibility, and the purity of final products in drug development and materials science.[2] Mass spectrometry is a powerful analytical technique for the identification and quantification of this compound. This guide provides a comprehensive overview of its mass spectrometric behavior, including ionization techniques, fragmentation patterns, and detailed experimental protocols.

Physicochemical Properties and Purity

The purity of this compound can vary between suppliers. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are common techniques for purity assessment.[2]

Compound NameCAS NumberSupplierPurity (%)
This compound1217501-02-4Fluorochem95.0
This compound1217501-02-4Unnamed Suppliermin 96
This compound1217501-02-4ZHENGZHOU JIUYI99

This data is based on publicly available information from suppliers and may vary.[2]

Mass Spectrometric Analysis: Key Considerations

The analysis of boronic acids by mass spectrometry can present challenges due to their tendency to form cyclic trimers (boroxines), which can complicate spectral interpretation. The choice of ionization technique and analytical conditions is critical for obtaining high-quality data.

Ionization Techniques

Several ionization methods can be employed for the analysis of this compound. The choice depends on the desired information (e.g., molecular weight confirmation vs. structural elucidation) and the sample matrix.

  • Electrospray Ionization (ESI): A soft ionization technique well-suited for LC-MS analysis.[3] It typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode with minimal fragmentation.[4] For boronic acids, negative ion mode is often preferred.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): Another LC-MS compatible technique that is suitable for less polar compounds compared to ESI.[6]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique primarily used for non-volatile and large molecules. Derivatization with a suitable matrix like 2,5-dihydroxybenzoic acid (DHB) can enhance the analysis of boronic acids.[7]

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing detailed structural information.[4] This method is typically used with gas chromatography (GC-MS) and may require derivatization of the boronic acid to increase its volatility.[8]

Predicted Mass Spectrometric Parameters and Fragmentation

Due to the limited availability of direct experimental mass spectra for this compound, the following parameters are predicted based on its structure and established principles for analogous compounds.

ParameterPredicted Value/Information
Molecular Formula C10H15BO4S
Molecular Weight 258.10 g/mol
Monoisotopic Mass 258.0730 g/mol
Predicted [M-H]⁻ (m/z) 257.0658
Predicted [M+H]⁺ (m/z) 259.0802
Major Fragmentation Pathways Loss of the butyl group, loss of SO2, cleavage of the C-S bond.

The fragmentation of this compound is influenced by both the sulfonyl and boronic acid functional groups. In positive ion mode ESI-MS/MS, key fragmentation pathways are expected to involve the sulfonyl moiety. The mass spectra of alkanesulfonyl compounds often show loss of the alkyl group and subsequent loss of SO2.[9]

G M [C10H15BO4S+H]+ m/z = 259.08 F1 [C6H6BO4S+H]+ m/z = 201.00 M->F1 - C4H8 F2 [C10H15BO2+H]+ m/z = 195.12 M->F2 - SO2 F3 [C6H6BO2+H]+ m/z = 137.04 F1->F3 - SO2

Experimental Protocols

LC-MS/MS Method for the Analysis of this compound

This protocol is adapted from established methods for the analysis of phenylboronic acids and their derivatives.[5]

1. Instrumentation:

  • A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Scan Mode: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantification.

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.[2]

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection prep1 Weigh Compound prep2 Dissolve in Mobile Phase prep1->prep2 lc1 Inject Sample prep2->lc1 lc2 Gradient Elution on C18 Column lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Mass Analysis (Full Scan / MRM) ms1->ms2 ms3 Data Acquisition ms2->ms3

Conclusion

The mass spectrometric analysis of this compound is a critical component of quality control and reaction monitoring in its various applications. While challenges such as boroxine formation exist, a well-optimized LC-MS/MS method using electrospray ionization provides a robust and sensitive approach for its characterization and quantification. The predicted fragmentation patterns, centered around the sulfonyl and boronic acid moieties, offer a basis for structural confirmation. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols to effectively analyze this important synthetic building block.

References

An In-depth Technical Guide to 4-(Butylsulfonyl)phenylboronic Acid: Commercial Availability, Purity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(butylsulfonyl)phenylboronic acid, a valuable building block in contemporary chemical synthesis. This document details its commercial availability, typical purity specifications, and key applications, with a focus on its use in palladium-catalyzed cross-coupling reactions. Experimental protocols for its synthesis and utilization in Suzuki-Miyaura coupling are also provided to support researchers in their laboratory work.

Commercial Availability and Purity

This compound (CAS No. 1217501-02-4) is commercially available from a range of specialized chemical suppliers. The compound is typically supplied as a solid and is noted for its utility as a building block, particularly in the synthesis of protein degraders. Purity levels are generally high, ensuring its suitability for sensitive synthetic applications. A summary of representative commercial sources and their stated purity is provided in Table 1. Researchers are advised to consult the suppliers' websites for the most current information on availability and pricing.

Table 1: Commercial Availability and Purity of this compound

SupplierCAS NumberStated Purity/GradeMolecular FormulaMolecular Weight ( g/mol )
Aladdin Scientific1217501-02-4min 96%C₁₀H₁₅BO₄S242.1
United States Biological1217501-02-4Highly PurifiedC₁₀H₁₅BO₄S242.1[1]
Ambeed1217501-02-496%Not SpecifiedNot Specified[2]
SynQuest Laboratories1217501-02-4Not SpecifiedC₁₀H₁₅BO₄S242.1[3]
Apollo Scientific1217501-02-4Not SpecifiedNot SpecifiedNot Specified[4]
BLD Pharm1217501-02-4Not SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, adapted from established procedures for structurally related compounds.[6] The general synthetic pathway involves the formation of a thioether, followed by oxidation to the sulfone, and subsequent conversion of a bromo-precursor to the boronic acid via a lithium-halogen exchange reaction.

Step 1: Synthesis of (4-Bromophenyl)(butyl)sulfane

  • In a round-bottom flask, dissolve 4-bromothiophenol in a suitable solvent such as methanol.

  • Add a base, for example, sodium methoxide solution (0.5 M in methanol), to the stirred solution at room temperature.

  • To the resulting thiolate solution, add 1-bromobutane dropwise.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (4-bromophenyl)(butyl)sulfane, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 1-Bromo-4-(butylsulfonyl)benzene

  • Dissolve the (4-bromophenyl)(butyl)sulfane obtained in the previous step in a suitable solvent like dichloromethane.

  • Cool the solution in an ice-water bath.

  • Slowly add an oxidizing agent, such as 3-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents), portion-wise while maintaining the temperature.

  • Stir the reaction mixture in the ice-water bath for a few hours.

  • Quench the reaction by adding a solution of a reducing agent, such as sodium thiosulfate, or a basic solution like 1 M NaOH.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 1-bromo-4-(butylsulfonyl)benzene.

Step 3: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-4-(butylsulfonyl)benzene in a dry, anhydrous solvent mixture, such as tetrahydrofuran (THF) and toluene.

  • Cool the solution to -78 °C using a dry ice-acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete lithium-halogen exchange.

  • To the resulting aryllithium species, add triisopropyl borate dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously.

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis_of_4_Butylsulfonyl_phenylboronic_acid A 4-Bromothiophenol B (4-Bromophenyl)(butyl)sulfane A->B 1-Bromobutane, Base (e.g., NaOMe) C 1-Bromo-4-(butylsulfonyl)benzene B->C Oxidation (e.g., m-CPBA) D This compound C->D 1. n-BuLi, -78 °C 2. B(OiPr)₃ 3. H₃O⁺

Figure 1: Synthetic pathway for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The following is a general protocol that can be optimized for specific substrates.

Materials:

  • This compound (1.2-1.5 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

  • Anhydrous and deoxygenated solvent (e.g., toluene, dioxane, DMF)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the anhydrous and deoxygenated solvent via syringe.

  • Stir the reaction mixture at an elevated temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Miyaura_Coupling_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst start->setup inert Inert Atmosphere (Evacuate & Backfill) setup->inert solvent Add Anhydrous, Deoxygenated Solvent inert->solvent heat Heat Reaction Mixture (80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor monitor->heat Incomplete workup Work-up: - Cool to RT - Dilute & Wash monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end End purify->end

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Purity Analysis

The purity of this compound is critical for its successful application in synthesis. A combination of analytical techniques can be employed for its characterization and purity determination.

High-Performance Liquid Chromatography (HPLC):

  • A reversed-phase HPLC method is suitable for assessing the purity of this compound.

  • A typical mobile phase system could consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like acetonitrile.

  • A gradient elution can be used to separate the main compound from potential impurities.

  • Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.

  • The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the protons of the butyl group.

  • Quantitative NMR (qNMR) can be used to determine the exact purity by integrating the signals of the analyte against a certified internal standard of known concentration.

Common Impurities:

  • Boric Acid (B(OH)₃): A common byproduct of boronic acid synthesis and degradation.

  • Starting Materials: Residual 1-bromo-4-(butylsulfonyl)benzene or other precursors.

  • Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. The presence of boroxines can sometimes affect reactivity in coupling reactions.

References

Potential Applications of 4-(Butylsulfonyl)phenylboronic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Butylsulfonyl)phenylboronic acid is a synthetic organoboron compound with significant, yet largely unexplored, potential in medicinal chemistry. As a derivative of phenylboronic acid, it belongs to a class of compounds recognized for their utility as building blocks in organic synthesis and their inherent biological activities. The presence of both a boronic acid moiety and a butylsulfonyl group suggests a range of potential applications, from the development of targeted enzyme inhibitors to the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core potential applications of this compound, drawing parallels from structurally related compounds and the broader class of arylboronic acids. It includes hypothesized mechanisms of action, potential therapeutic targets, and detailed, exemplary protocols for the synthesis and biological evaluation of this promising compound.

Introduction: The Promise of Arylboronic Acids in Drug Discovery

Boron-containing compounds, particularly boronic acids, have emerged from a period of relative obscurity in medicinal chemistry to become a "privileged" structural motif in modern drug design.[1] This resurgence is largely attributed to the success of drugs like bortezomib, a proteasome inhibitor used in cancer therapy.[1] The unique chemical properties of the boronic acid group, including its ability to form reversible covalent bonds with diols and the active site residues of certain enzymes like serine proteases, make it a valuable pharmacophore.[2]

The general structure of an arylboronic acid allows for extensive synthetic modification, enabling the fine-tuning of its physicochemical and pharmacokinetic properties. The introduction of a sulfonyl group, as seen in this compound, can significantly influence the compound's electronic properties. The electron-withdrawing nature of the sulfonyl group can enhance the acidity of the boronic acid, potentially leading to stronger interactions with biological targets.[3]

Core Potential Applications in Medicinal Chemistry

Based on the known biological activities of arylboronic acids and compounds containing sulfonyl groups, this compound is a promising candidate for investigation in several key therapeutic areas.

Anticancer Activity: Targeting the Proteasome

The ubiquitin-proteasome pathway is a critical regulator of intracellular protein degradation and plays a significant role in the growth and survival of cancer cells.[4] Boronic acid-containing compounds, most notably the dipeptidyl boronic acid bortezomib, are potent inhibitors of the proteasome.[1] The boronic acid moiety forms a stable, reversible complex with the N-terminal threonine residue in the catalytic site of the proteasome, leading to the inhibition of its proteolytic activity.[1] This disruption of protein homeostasis can induce apoptosis in cancer cells.

It is hypothesized that this compound and its derivatives could act as inhibitors of the proteasome. The sulfonyl group may contribute to the binding affinity and selectivity for the proteasome's active site.

Proteasome_Inhibition_Pathway

Anti-inflammatory Activity: Modulation of Serine Proteases and Inflammatory Pathways

Serine proteases are a large family of enzymes that play crucial roles in inflammation, coagulation, and immunity. Boronic acids are well-established inhibitors of serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[2] Dysregulation of serine protease activity is implicated in various inflammatory diseases.

Furthermore, structurally similar compounds containing an aryl sulfoxide moiety have been shown to suppress the production of pro-inflammatory mediators.[3] It is plausible that this compound could exhibit anti-inflammatory effects by inhibiting key serine proteases involved in inflammatory cascades or by modulating signaling pathways such as NF-κB and MAPK.

Anti_Inflammatory_Pathway

Versatile Building Block in Organic Synthesis

Beyond its potential intrinsic biological activity, this compound is a valuable building block for the synthesis of more complex molecules through reactions like the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct biaryl structures, which are common motifs in pharmaceuticals. The butylsulfonyl group can influence the electronic and steric properties of the resulting molecules, potentially leading to novel compounds with improved pharmacological profiles.

Data Presentation

Target Compound Assay Type IC50 / Ki (nM) Reference
Proteasome (20S)Dipeptidyl boronic acidEnzyme Inhibition5 - 20
ChymotrypsinPeptidyl boronic acidEnzyme Inhibition10 - 100
HIV-1 Protease4-Sulfonylphenylboronic acid derivativeEnzyme Inhibition0.5 (Ki)[1]

Experimental Protocols

The following are detailed, exemplary protocols for the synthesis and evaluation of the potential biological activities of this compound. Researchers should adapt these protocols based on their specific experimental setup and objectives.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of other sulfonylphenylboronic acids.

Synthesis_Workflow Start 4-Bromophenylboronic acid Step1 Thiolation (e.g., Butanethiol, Pd catalyst) Start->Step1 Intermediate 4-(Butylthio)phenylboronic acid Step1->Intermediate Step2 Oxidation (e.g., m-CPBA or Oxone®) Intermediate->Step2 Product This compound Step2->Product

Materials:

  • 4-Bromophenylboronic acid

  • Butanethiol

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene)

  • Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Thiolation: To a solution of 4-bromophenylboronic acid in toluene, add butanethiol, a palladium catalyst, and a base. Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation of Intermediate: After cooling, the reaction mixture is worked up using standard aqueous extraction procedures. The crude product, 4-(butylthio)phenylboronic acid, is purified by column chromatography.

  • Oxidation: The purified 4-(butylthio)phenylboronic acid is dissolved in a suitable solvent like DCM. An oxidizing agent (e.g., m-CPBA or Oxone®) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Final Work-up and Purification: The reaction is quenched, and the product is extracted. The final product, this compound, is purified by recrystallization or column chromatography.

In Vitro Proteasome Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • This compound

  • Positive control inhibitor (e.g., Bortezomib)

  • 96-well black microplates

  • Fluorimeter

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add varying concentrations of the test compound or positive control to the assay buffer.

  • Add the 20S proteasome to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at regular intervals using a fluorimeter (Excitation/Emission wavelengths appropriate for AMC).

  • Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Suzuki-Miyaura Cross-Coupling Reaction

Objective: To demonstrate the utility of this compound as a building block in the synthesis of a biaryl compound.

Materials:

  • This compound

  • Aryl halide (e.g., 1-bromo-4-methoxybenzene)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., aqueous Na2CO3)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction flask under an inert atmosphere, combine this compound, the aryl halide, the palladium catalyst, and the solvent.

  • Add the aqueous base solution.

  • Heat the reaction mixture to reflux until the starting materials are consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Conclusion

While direct experimental data for this compound remains limited in publicly accessible literature, the foundational knowledge of arylboronic acids and sulfonyl-containing compounds in medicinal chemistry strongly suggests its potential as a valuable scaffold for drug discovery. Its predicted roles as an anticancer and anti-inflammatory agent, primarily through the inhibition of proteasomes and serine proteases, warrant further investigation. Moreover, its utility as a synthetic building block in Suzuki-Miyaura coupling reactions opens avenues for the creation of diverse and novel molecular entities. The experimental protocols provided in this guide offer a starting point for researchers to unlock the therapeutic potential of this promising, yet under-explored, compound. The continued exploration of such unique chemical structures is essential for the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-(Butylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful, palladium-catalyzed transformation is distinguished by its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. These attributes have cemented its role as a vital tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and protocols for the use of 4-(Butylsulfonyl)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The butylsulfonyl group is a strong electron-withdrawing moiety, which can influence the reactivity of the boronic acid and necessitate carefully optimized reaction conditions. The resulting biaryl sulfones are of significant interest in medicinal chemistry and drug discovery, as the sulfone group can act as a hydrogen bond acceptor and modulate the physicochemical properties of molecules.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid (R-B(OH)₂) forms a boronate species, which then transfers its organic group (R) to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-R), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The electron-withdrawing nature of the butylsulfonyl group on the phenylboronic acid can render the transmetalation step more challenging. Therefore, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Data Presentation: Palladium Catalyst Performance

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of arylboronic acids, with a focus on systems relevant to the electronically-deficient this compound. While specific data for this exact substrate is limited in publicly available literature, the data presented for structurally and electronically similar compounds provide a strong basis for reaction optimization.

Table 1: Catalyst Systems for the Coupling of Aryl Bromides with Phenylboronic Acids Bearing Electron-Withdrawing Groups

EntryPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Aryl BromideYield (%)
1Pd(PPh₃)₄ (2 mol%)-K₂CO₃Toluene/H₂O90124-Bromoanisole85-95
2Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene100164-Bromotoluene90-98
3Pd(dppf)Cl₂ (3 mol%)-Cs₂CO₃Dioxane/H₂O80181-Bromo-4-nitrobenzene85-95
4Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₃PO₄Dioxane100242-Bromopyridine75-85

Data compiled from analogous reactions and general knowledge of Suzuki-Miyaura couplings.

Table 2: Coupling of 2-Nitrophenylboronic Acid with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
15-BromoindolePd/SPhos (5)K₂CO₃ (3)Water/Acetonitrile120 (MW)2092
24-BromobenzonitrilePd(dppf)Cl₂ (3)Na₂CO₃ (2)DME/H₂O8512088
31-Chloro-4-nitrobenzenePd₂(dba)₃/XPhos (2)K₃PO₄ (3)Dioxane11018085

This table provides data for an electronically analogous system to this compound, highlighting suitable conditions for electron-deficient boronic acids.[1]

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.

  • Add toluene and deionized water (typically in a 4:1 to 10:1 v/v ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand

For less reactive aryl halides (e.g., aryl chlorides) or sterically hindered substrates, a more active catalyst system employing a biarylphosphine ligand such as SPhos or XPhos is recommended.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium precursor, SPhos, and potassium phosphate to a dry Schlenk tube.

  • Add the aryl halide and this compound.

  • Add anhydrous, degassed solvent (1,4-dioxane or toluene).

  • Seal the tube and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction for completion by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n transmetalation Ar-Pd(II)(Ar')L_n pd0->transmetalation pd_complex Ar-Pd(II)(X)L_n (Oxidative Adduct) pd_complex->pd0 Reductive Elimination product Ar-Ar' pd_complex->product transmetalation->pd_complex Transmetalation (R-B(OH)₂ / Base)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Diagram 2: General Experimental Workflow

Experimental_Workflow start Reaction Setup (Reagents & Catalyst) reaction Inert Atmosphere Degassing & Heating start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Suzuki Reactions with 4-(Butylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal base and solvent for Suzuki-Miyaura cross-coupling reactions involving 4-(butylsulfonyl)phenylboronic acid. Due to the electron-withdrawing nature of the butylsulfonyl group, careful consideration of reaction parameters is crucial for achieving high yields and minimizing side reactions. This document outlines recommended starting conditions, detailed experimental protocols, and the underlying chemical principles to facilitate successful synthesis.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. This compound is a valuable building block in medicinal chemistry, allowing for the introduction of the butylsulfonyl moiety, which can influence the physicochemical and pharmacological properties of a molecule. The electron-withdrawing sulfonyl group can present challenges in the Suzuki-Miyaura reaction, impacting the rate of transmetalation. Therefore, the judicious selection of a suitable base and solvent system is critical for reaction success.

Base and Solvent Selection: A Comparative Overview

The choice of base and solvent significantly impacts the outcome of the Suzuki reaction with this compound. The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle. The solvent influences the solubility of the reactants and catalyst, and can also play a role in the reaction mechanism.

While specific quantitative data for this compound is limited in publicly available literature, data from the closely related 4-(butylsulfinyl)phenylboronic acid and general principles for electron-deficient boronic acids provide a strong foundation for reaction optimization. The following tables summarize recommended starting conditions based on this information.

Table 1: Recommended Base and Solvent Combinations for Suzuki Reactions with this compound

EntryBase (equivalents)Solvent SystemTemperature (°C)Expected YieldNotes
1K₂CO₃ (2.0)Toluene/H₂O (4:1)9085-95%A standard and often effective condition for a wide range of aryl halides.[1]
2K₃PO₄ (2.0)1,4-Dioxane100HighParticularly effective for challenging substrates, including aryl chlorides.[1]
3Cs₂CO₃ (2.0-3.0)Dioxane or DMF80-110HighA stronger base that can accelerate sluggish reactions.[2]
4Na₂CO₃ (2.0)Toluene/H₂O or DME/H₂O80-100Good to HighA cost-effective and commonly used base.[3]

Table 2: Influence of Solvent on Reaction Performance

SolventPolarityBoiling Point (°C)Typical Reaction Temperature (°C)Comments
TolueneNon-polar11180-110Commonly used, often in a biphasic mixture with water.
1,4-DioxanePolar aprotic10180-100Good for dissolving a wide range of reactants and catalysts.
N,N-Dimethylformamide (DMF)Polar aprotic15380-120High boiling point allows for higher reaction temperatures if needed.
Tetrahydrofuran (THF)Polar aprotic6660-66 (reflux)Lower boiling point, may require longer reaction times.
2-PropanolPolar protic8280Can be used in some cases, often in combination with other solvents.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Potassium Carbonate in Toluene/Water

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.[1]

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.

  • Add toluene and deionized water (4:1 v/v) to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 2: Procedure for Challenging Substrates using Potassium Phosphate in Dioxane

This protocol is recommended for less reactive aryl halides, such as aryl chlorides, or when Protocol 1 gives low yields.[1]

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.

  • Add the aryl chloride and this compound.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the Celite pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows described in these application notes.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Combine Aryl Halide, This compound, and Base Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Heat Heat to 80-110 °C Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extract with Organic Solvent Cool->Extract Purify Purify by Chromatography Extract->Purify Product Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Base_Solvent_Logic cluster_input Input Parameters cluster_selection Selection Criteria cluster_outcome Desired Outcome cluster_examples Recommended Combinations Substrate Aryl Halide Reactivity (I > Br > Cl) BaseSelection Base Selection (Strength & Solubility) Substrate->BaseSelection SolventSelection Solvent Selection (Polarity & Boiling Point) Substrate->SolventSelection BoronicAcid This compound (Electron-deficient) BoronicAcid->BaseSelection BoronicAcid->SolventSelection Outcome High Yield of Biaryl Product BaseSelection->Outcome Rec1 K2CO3 Toluene/H2O BaseSelection->Rec1 Rec2 K3PO4 Dioxane BaseSelection->Rec2 Rec3 Cs2CO3 DMF BaseSelection->Rec3 SolventSelection->Outcome SolventSelection->Rec1 SolventSelection->Rec2 SolventSelection->Rec3

Caption: Logical relationship for base and solvent selection in the Suzuki reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Sulfones Using 4-(Butylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl sulfones are a prominent structural motif in a wide array of pharmaceuticals, agrochemicals, and advanced materials. The sulfone group acts as a key pharmacophore, influencing the molecule's polarity, metabolic stability, and ability to form hydrogen bonds.[1] The synthesis of these compounds is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of the crucial carbon-carbon bond in biaryl structures.[2][3] This document provides detailed application notes and protocols for the use of 4-(butylsulfonyl)phenylboronic acid as a key building block in the palladium-catalyzed synthesis of biaryl sulfones. This boronic acid derivative allows for the direct incorporation of the butylsulfonylphenyl moiety, streamlining the synthesis of target molecules.

Core Applications

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various aryl halides (Br, I, Cl) and pseudohalides (OTf) to furnish the corresponding biaryl sulfones.[4] This reaction is characterized by its high functional group tolerance, generally good yields, and mild reaction conditions.[3] The butylsulfonyl group is a stable, electron-withdrawing moiety that can enhance the biological activity and pharmacokinetic properties of the final compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of biaryl sulfones via the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (Aryl-X, where X = Br, I, OTf; 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos; 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0 - 3.0 equivalents)

  • Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF, DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[5]

  • Catalyst Addition: Under a counter-flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and any additional ligand if required.[5]

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times. Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL).[5]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).[5]

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are representative conditions and should be optimized for specific substrates.

ParameterTypical ConditionsNotes
Aryl Halide Aryl-Br, Aryl-I, Aryl-OTfAryl chlorides may necessitate more active catalyst systems.[5]
Boronic Acid 1.2 - 1.5 equivalentsAn excess is often employed to drive the reaction to completion.[5]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc.The choice of catalyst is dependent on the reactivity of the coupling partners.
Catalyst Loading 1 - 5 mol%Lower loadings may be achievable with highly active catalysts.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly influence the reaction outcome.[5]
Solvent Toluene, Dioxane, DMF, DMEThe solvent should be anhydrous and deoxygenated.[5]
Temperature 80 - 110 °CThe optimal temperature is contingent on the substrates and catalyst system.[5]
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS.[5]
Yield Variable (typically 70-95%)Highly dependent on the specific substrates and optimized conditions.

Visualizations

experimental_workflow Experimental Workflow for Biaryl Sulfone Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, This compound, and Base in a Schlenk Flask B Add Palladium Catalyst and Ligand under Inert Gas A->B C Add Anhydrous, Deoxygenated Solvent B->C D Heat Mixture to 80-110 °C with Stirring C->D E Monitor Reaction Progress (TLC or GC-MS) D->E F Cool to Room Temperature and Dilute with Organic Solvent E->F G Wash with Water and Brine F->G H Dry, Filter, and Concentrate the Organic Layer G->H I Purify by Column Chromatography H->I J J I->J Characterize Biaryl Sulfone (NMR, MS, etc.)

Caption: Experimental workflow for the synthesis of biaryl sulfones.

suzuki_catalytic_cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X (Aryl Halide) reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 R²-B(OH)₂ (Boronic Acid) + Base transmetalation Transmetalation pd_complex2->pd0 product R¹-R² (Biaryl Sulfone)

References

Application Notes and Protocols: 4-(Butylsulfonyl)phenylboronic acid as a Versatile Building Block for PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as its pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of 4-(Butylsulfonyl)phenylboronic acid as a rigid building block in the synthesis of PROTAC linkers. The incorporation of a phenylsulfonyl moiety into the linker can offer several advantages in drug design, including enhanced metabolic stability, improved solubility, and the ability to form hydrogen bond interactions.[1][2][3] The phenylboronic acid functional group serves as a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the efficient assembly of diverse PROTAC libraries.

Properties of this compound

PropertyValue
Molecular Formula C10H15BO4S
Molecular Weight 242.10 g/mol
CAS Number 1217501-02-4
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)

Rationale for Use in PROTAC Linkers

The 4-(butylsulfonyl)phenyl group offers a rigid scaffold that can help to pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation.[4][5][6] This can lead to improved degradation efficiency and selectivity. The sulfonyl group is a polar, metabolically stable functional group that can act as a hydrogen bond acceptor, potentially enhancing interactions with the POI or E3 ligase.[1][2] Furthermore, modifying the polarity of the linker can influence the overall physicochemical properties of the PROTAC, such as cell permeability and solubility.

Experimental Protocols

Synthesis of a PROTAC Linker Intermediate using this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a halogenated warhead or E3 ligase ligand precursor. The sulfonyl group is electron-withdrawing, which can affect the reactivity of the boronic acid; therefore, conditions may need to be optimized for specific substrates.

Materials:

  • This compound

  • Halogenated coupling partner (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.2 equivalents), the halogenated coupling partner (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%) and the anhydrous solvent.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Data (Hypothetical):

The following table presents hypothetical data for the Suzuki-Miyaura coupling of this compound with various aryl bromides to illustrate expected outcomes. Actual yields will vary depending on the specific substrates and reaction conditions.

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)K₃PO₄1,4-Dioxane90892
32-BromopyridinePd(PPh₃)₄ (5)Cs₂CO₃DMF1101678

PROTAC Synthesis and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a PROTAC incorporating a 4-(butylsulfonyl)phenyl linker.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation A Warhead Synthesis D PROTAC Assembly A->D B E3 Ligase Ligand Synthesis B->D C Linker Synthesis with This compound C->D E Biochemical Assays (Binding Affinity) D->E Purified PROTAC F Cellular Assays (Degradation, Cytotoxicity) E->F G In Vivo Studies (PK/PD, Efficacy) F->G PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Butylsulfonyl)phenylboronic Acid with Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 4-(butylsulfonyl)phenylboronic acid with a variety of heteroaryl bromides. The presence of the electron-withdrawing butylsulfonyl group on the boronic acid presents unique considerations for reaction optimization, which are addressed herein.

Application Notes:

This compound is a valuable building block for introducing a sulfonyl-substituted phenyl group into target molecules. The sulfonyl moiety can act as a hydrogen bond acceptor and influence the physicochemical properties of the final compound, such as solubility and metabolic stability.

Challenges in Coupling Electron-Deficient Boronic Acids:

The Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the coupling partners can significantly influence the reaction kinetics. Electron-deficient boronic acids, such as this compound, often exhibit slower rates of transmetalation, which can lead to lower yields and the need for more forcing reaction conditions.[1] To overcome this challenge, the careful selection of the catalyst, ligand, base, and solvent is crucial.

Catalyst and Ligand Selection:

For the coupling of electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[1] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald-type ligands) often provide superior results.

  • Pd(OAc)₂ / SPhos or XPhos: These systems are highly active for a broad range of substrates, including electron-deficient and sterically hindered partners.[1]

  • Pd₂(dba)₃ / XPhos: This combination is also excellent for challenging substrates.[1]

  • Pd(PPh₃)₄: A readily available and well-understood catalyst, though it may require higher temperatures and catalyst loadings for less reactive substrates.[1]

  • PdCl₂(dppf): This air-stable complex is effective for a range of couplings but may be less active than Buchwald-type systems for this specific application.[1]

Choice of Base and Solvent:

The choice of base is critical for activating the boronic acid. Inorganic bases are commonly employed.

  • Potassium Carbonate (K₂CO₃): A widely used and effective base.

  • Cesium Carbonate (Cs₂CO₃): Often used for challenging couplings as it is more soluble and can promote higher reaction rates.

  • Potassium Phosphate (K₃PO₄): A strong base that is particularly effective in many Suzuki couplings.[1]

The solvent system should be capable of dissolving the reagents and be compatible with the chosen catalyst and base. Anhydrous and deoxygenated solvents are recommended to prevent catalyst deactivation and protodeboronation of the boronic acid.

  • Toluene/Water or Dioxane/Water: Biphasic solvent systems are common and often effective.

  • Anhydrous Dioxane, Toluene, or DMF: These are also frequently used, particularly with stronger bases like K₃PO₄.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various heteroaryl bromides. These conditions are based on established protocols for similar electron-deficient boronic acids and heteroaryl coupling partners. Optimization may be required for specific substrates.

EntryHeteroaryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001285-95
23-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)901875-85
34-BromopyridinePd₂(dba)₃ (1)XPhos (2.2)K₃PO₄ (2)Dioxane1001280-90
42-BromothiophenePdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1101670-80
53-BromothiophenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001288-98
65-Bromoindole (N-protected)Pd₂(dba)₃ (1)XPhos (2.2)K₃PO₄ (2)Dioxane1001475-85
73-BromoquinolinePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)1002465-75
86-BromoisoquinolinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane1101880-90

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

This protocol is a robust starting point for the coupling of this compound with a range of heteroaryl bromides.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Heteroaryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), the palladium catalyst, and the ligand under an inert atmosphere.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (5-10 mL) via syringe.

  • Degassing: If not performed in a glovebox, degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Heteroaryl-R RedElim->Product ArX Heteroaryl-Br ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base) start->setup solvent Add Anhydrous, Degassed Solvent setup->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

References

Application Notes and Protocols for the Purification of Suzuki Coupling Products from 4-(Butylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 4-(butylsulfonyl)phenylboronic acid. The presence of the butylsulfonyl group can influence the polarity and crystallization properties of the target molecule, necessitating specific purification strategies.

Introduction

The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, widely employed in the pharmaceutical industry for the creation of complex biaryl structures.[1] this compound is a valuable building block that introduces a sulfone moiety, a common functional group in many pharmacologically active compounds. Proper purification of the resulting products is critical to remove unreacted starting materials, catalyst residues, and reaction byproducts, ensuring the purity and quality required for subsequent applications.

Potential Impurities

Several impurities can arise from the Suzuki-Miyaura coupling reaction. Understanding these potential byproducts is crucial for developing an effective purification strategy. Common impurities include:

  • Homocoupling Products: Dimerization of the boronic acid or the aryl halide.[2]

  • Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.

  • Protodeboronation Product: Cleavage of the C-B bond of the boronic acid, resulting in butylsulfonylbenzene.

  • Catalyst Residues: Palladium complexes and ligands (or their degradation products).[3]

  • Byproducts from Base: Reaction of the base with other components in the mixture.[2]

Experimental Protocols

A generalized two-step purification process involving an initial aqueous workup followed by column chromatography or crystallization is typically effective.

Aqueous Workup Protocol

This initial step aims to remove the bulk of inorganic salts, the base, and water-soluble impurities.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent (e.g., dioxane, DMF), dilute the mixture with an organic solvent like ethyl acetate.[4]

  • Transfer the mixture to a separatory funnel and wash with deionized water.

  • Separate the organic layer and wash it sequentially with a 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).[5]

  • Dry the collected organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Filter off the drying agent.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[4][6]

Purification by Column Chromatography

Column chromatography is a highly effective method for separating the desired product from closely related impurities based on polarity differences.

Materials:

  • Crude product from workup

  • Silica gel (for column chromatography)

  • Eluent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol)

  • Chromatography column and accessories

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare a slurry of silica gel in the initial eluent (a low polarity mixture, e.g., 9:1 hexanes/ethyl acetate).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Adsorb the dissolved product onto a small amount of silica gel to create a dry load.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate). The progress of the separation should be monitored by TLC.[4]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification by Recrystallization

Recrystallization is an alternative or complementary purification technique, particularly useful if the product is a solid.

Materials:

  • Crude or partially purified product

  • Suitable solvent or solvent system (e.g., ethanol, isopropanol, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.[5]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.[5]

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

Purification StepTypical RecoveryTypical PurityKey Parameters
Aqueous Workup >95%50-90%Choice of extraction solvent, number of washes.
Column Chromatography 60-90%>98%Silica gel type, eluent system, column loading.
Recrystallization 50-80%>99%Choice of solvent, cooling rate.

Visualizations

G cluster_0 Purification Workflow crude_mixture Crude Suzuki Reaction Mixture workup Aqueous Workup (Extraction & Washing) crude_mixture->workup concentrated_crude Concentrated Crude Product workup->concentrated_crude chromatography Silica Gel Column Chromatography concentrated_crude->chromatography recrystallization Recrystallization concentrated_crude->recrystallization Alternative pure_product Purified Product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (TLC, NMR, etc.) pure_product->analysis

Caption: Experimental workflow for the purification of Suzuki coupling products.

G cluster_1 Relationship of Components in Crude Product desired_product Desired Biaryl Product starting_materials Unreacted Starting Materials desired_product->starting_materials Separated by Chromatography/ Recrystallization homocoupling Homocoupling Byproducts desired_product->homocoupling Separated by Chromatography/ Recrystallization catalyst_residues Palladium/Ligand Residues desired_product->catalyst_residues Separated by Chromatography/ Workup other_byproducts Other Byproducts desired_product->other_byproducts Separated by Chromatography

Caption: Logical relationship between the desired product and potential impurities.

References

Application Note & Protocol: Monitoring the Progress of 4-(Butylsulfonyl)phenylboronic Acid Reactions by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Butylsulfonyl)phenylboronic acid is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.[1][2] Accurate and efficient monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with high purity. This application note provides detailed protocols for monitoring the progress of reactions involving this compound using two common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

TLC offers a rapid, cost-effective, and simple method for qualitative reaction monitoring.[3][4] LC-MS provides quantitative data and structural information, allowing for the precise determination of reactants, products, and any intermediates or byproducts.[5][6]

Representative Reaction: Suzuki-Miyaura Coupling

A common application of this compound is the Suzuki-Miyaura cross-coupling reaction.[7][8][9][10] This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)[11]

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)[1]

  • Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF)[1]

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst (0.05 equivalents) to the vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).[1]

  • Monitor the reaction progress by TLC and/or LC-MS at regular intervals (e.g., every 1-2 hours).[1][3]

Thin-Layer Chromatography (TLC) Monitoring

TLC is an effective method for visualizing the consumption of starting materials and the formation of the product.

Materials:

  • TLC plates (e.g., Merck TLC Silica gel 60 F254)[3]

  • TLC developing chamber

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate)[4][11]

  • Capillary tubes for spotting

  • UV lamp (254 nm)[3]

  • Staining solution (e.g., Alizarin solution)[12][13][14]

Protocol:

  • Prepare a developing chamber with the chosen mobile phase. A common starting point for Suzuki coupling reactions is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).[11]

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. It is also advisable to spot the starting materials (this compound and the aryl bromide) as references.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm). The starting materials and the product should appear as dark spots.

  • For specific detection of the boronic acid, the plate can be stained. A useful staining agent for boronic acids is alizarin.[12][13] To do this, briefly dip the dried TLC plate in a 1 mM solution of alizarin in acetone. The boronic acid will appear as a bright yellow-orange fluorescent spot under a 366 nm UV lamp.[12][13]

  • The reaction is considered complete when the spot corresponding to the limiting reactant (typically the aryl bromide) is no longer visible.

Data Presentation:

The progress of the reaction can be qualitatively assessed by the disappearance of the starting material spots and the appearance of the product spot. Rf (Retardation factor) values should be calculated for each spot.

CompoundRf Value (7:3 Hexanes:Ethyl Acetate)
This compound~0.2
Aryl Bromide (e.g., 4-bromoanisole)~0.6
Coupled Product~0.4

Note: Rf values are indicative and can vary based on the specific TLC plate, mobile phase composition, and environmental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides more detailed and quantitative information on the reaction progress, confirming the identity of the product and detecting any byproducts.

Materials:

  • LC-MS system with an ESI source

  • C18 reverse-phase column (e.g., Acquity BEH C18)[5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[5] or 0.1% Ammonia in Water[6]

  • Mobile Phase B: Acetonitrile[5][6]

  • Sample vials

Protocol:

  • Prepare a sample for analysis by taking a small aliquot from the reaction mixture, diluting it with a suitable solvent (e.g., acetonitrile), and filtering it.

  • Set up the LC-MS method with a suitable gradient elution to separate the starting materials, product, and any potential impurities. A typical gradient might be from 5% to 95% Acetonitrile over several minutes.

  • Inject the prepared sample into the LC-MS system.

  • Monitor the separation by UV detection and the mass spectrometer.

  • The mass spectrometer can be operated in either positive or negative ion mode. Electrospray ionization (ESI) is a common technique for this type of analysis.[5][6] For boronic acids, negative ion mode can be effective.[6][15]

  • Identify the peaks in the chromatogram by their retention times and mass-to-charge ratios (m/z).

Data Presentation:

The quantitative data from LC-MS analysis can be summarized in a table.

CompoundRetention Time (min)[M+H]+ (m/z)[M-H]- (m/z)
This compound3.5243.0241.0
Aryl Bromide (e.g., 4-bromoanisole)5.2187.0/189.0-
Coupled Product6.8321.1319.1

Note: Retention times and m/z values are hypothetical and will depend on the specific aryl bromide used and the LC-MS conditions.

Visualizations

Experimental Workflow

G cluster_reaction Suzuki-Miyaura Coupling Reaction cluster_monitoring Reaction Monitoring cluster_decision Decision cluster_outcome Outcome start Start Reaction (this compound + Aryl Halide) reaction Heat and Stir start->reaction sampling Take Aliquot reaction->sampling tlc TLC Analysis sampling->tlc Qualitative Check lcms LC-MS Analysis sampling->lcms Quantitative Check decision Reaction Complete? tlc->decision lcms->decision workup Work-up and Purification decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->reaction

Caption: Experimental workflow for monitoring the Suzuki-Miyaura coupling reaction.

Data Interpretation Logic

G cluster_data Analytical Data cluster_interpretation Interpretation cluster_conclusion Conclusion cluster_action Action tlc_data TLC Data (Spot disappearance/appearance) reactant_consumed Starting Material Consumed tlc_data->reactant_consumed product_formed Product Formed tlc_data->product_formed lcms_data LC-MS Data (Peak area changes, m/z confirmation) lcms_data->reactant_consumed lcms_data->product_formed conclusion Reaction Progress Assessment reactant_consumed->conclusion product_formed->conclusion stop_reaction Stop Reaction conclusion->stop_reaction Complete continue_reaction Continue Reaction conclusion->continue_reaction Incomplete

References

Applications of Phenylboronic Acids in Targeted Protein Degradation: A Focus on 4-(butylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] This is often achieved using Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2][3][4] While direct applications of 4-(butylsulfonyl)phenylboronic acid in published PROTAC literature are not yet prominent, the unique properties of the phenylboronic acid moiety present exciting opportunities, particularly in the development of conditionally activated or self-assembling degraders.

The electron-withdrawing nature of the butylsulfonyl group in this compound is significant. It lowers the pKa of the boronic acid, enhancing its ability to form reversible covalent bonds with diols (such as catechols) at physiological pH.[5] This property makes it a prime candidate for use in advanced TPD strategies like Self-Assembled Proteolysis Targeting Chimeras (SAPTACs), where the degrader molecule is formed in situ from two separate, smaller fragments.[6]

These application notes explore the potential roles of this compound in TPD, with a focus on its application in SAPTACs that recruit the von Hippel-Lindau (VHL) E3 ligase.[7][8] We provide detailed hypothetical protocols and representative data to guide researchers in this innovative area.

Principle: Self-Assembled PROTACs (SAPTACs)

Conventional PROTACs are large molecules that can face challenges with cell permeability and drug-like properties.[6] SAPTACs address this by splitting the PROTAC into two smaller, more drug-like halves. One half contains a warhead for the target protein linked to a reactive handle (e.g., a catechol), while the other contains an E3 ligase ligand (e.g., a VHL ligand) attached to a complementary reactive handle (e.g., a phenylboronic acid). When both components are present within a cell, they can undergo a rapid and reversible bioorthogonal reaction to form the active, full-length PROTAC, which then induces target degradation.[6] The reversible nature of the boronate ester bond is key to the system's efficacy.[6]

Visualization of Key Pathways and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds cluster_ternary cluster_ternary VHL VHL E3 Ligase Complex VHL->PROTAC Binds Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome 26S Proteasome POI_bound->Proteasome Degradation PROTAC_bound PROTAC VHL_bound VHL

Caption: General mechanism of a VHL-recruiting PROTAC.

SAPTAC_Assembly cluster_components SAPTAC Components cluster_assembly In-Cell Assembly VHL_Ligand VHL Ligand Boronic_Acid This compound VHL_Ligand->Boronic_Acid Linker Warhead Target Warhead Catechol Catechol Warhead->Catechol Linker Assembled_PROTAC Assembled PROTAC VHL_Ligand_Fragment->Assembled_PROTAC Reversible Boronate Ester Formation Warhead_Fragment->Assembled_PROTAC Experimental_Workflow synthesis 1. Synthesis of SAPTAC Components (VHL-Boronic Acid & POI-Catechol) binding 2. Binary Binding Assays (SPR or ITC) synthesis->binding assembly 3. In Vitro Assembly & Ternary Complex Formation Assay binding->assembly cell_treatment 4. Cellular Treatment (Dose-Response & Time-Course) assembly->cell_treatment degradation 5. Western Blot Analysis (Quantify POI Degradation) cell_treatment->degradation functional 6. Downstream Functional Assays (e.g., Cell Viability, Reporter Assay) degradation->functional

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-(Butylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving the electron-deficient 4-(Butylsulfonyl)phenylboronic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?

A1: Low yields with this compound are common and typically stem from its electronic properties. The strong electron-withdrawing sulfonyl group deactivates the boronic acid, which can slow the crucial transmetalation step in the catalytic cycle.[1][2] Other common issues include:

  • Catalyst Inactivity: The palladium catalyst, especially the active Pd(0) species, may be deactivated by oxygen.[3] Ensure your catalyst is fresh and the reaction is run under a strictly inert atmosphere.

  • Protodeboronation: Electron-deficient boronic acids are susceptible to protodeboronation, where the C-B bond is cleaved by trace amounts of water or protic solvents, removing it from the reaction.[3][4]

  • Inadequate Base or Temperature: The reaction may require a stronger base or higher temperature to overcome the activation energy associated with the electron-deficient substrate.[5][6]

  • Reagent Purity: Impurities in the starting materials or solvents can interfere with the reaction.[4][7]

Q2: What are the best initial conditions to try for a Suzuki coupling with this compound?

A2: For challenging, electron-deficient substrates, starting with a robust, highly active catalyst system is recommended. Buchwald-type ligands and precatalysts are often effective.[1][3] A reliable starting point is summarized in the table below.

Q3: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can I prevent this?

A3: Homocoupling of boronic acids is primarily caused by the presence of oxygen, which can interfere with the palladium catalyst's cycle.[3] To minimize this side reaction, ensure your solvents are rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[5]

Q4: My boronic acid appears to be degrading during the reaction. What is happening and what can I do to stop it?

A4: You are likely observing protodeboronation, a common decomposition pathway for electron-deficient boronic acids.[4] To mitigate this:

  • Use anhydrous solvents and ensure your base is not overly hydrated.

  • Consider using a more stable derivative, such as a pinacol ester or MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[2][8]

  • Employ reaction conditions known to accelerate the coupling, such as using a highly active catalyst, to ensure the desired reaction outcompetes the decomposition pathway.[1]

Q5: Which palladium catalyst and ligand system is most effective for this electron-deficient substrate?

A5: Catalyst systems utilizing bulky, electron-rich phosphine ligands are essential for activating electron-deficient partners.[1][6] Buchwald-type biarylphosphine ligands like SPhos and XPhos are highly effective as they accelerate both oxidative addition and reductive elimination.[1][3] Using air-stable precatalysts such as XPhos Pd G3 or SPhos Pd G4 can also improve reproducibility. Traditional catalysts like Pd(PPh₃)₄ may show lower activity and require higher temperatures and longer reaction times for such challenging substrates.[1]

Q6: How does the choice of base and solvent affect the reaction outcome?

A6: The base is critical for activating the boronic acid for the transmetalation step.[9] For electron-deficient boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like potassium carbonate (K₂CO₃).[1][5] The solvent must be anhydrous and deoxygenated. Aprotic polar solvents like dioxane, toluene, or DMF are common choices, often in a mixture with water to aid in dissolving the base.[5][10] The specific combination of base and solvent can significantly impact reaction rate and yield and may require optimization.[10]

Section 2: Troubleshooting Guide

If you are experiencing poor results, this guide provides a logical workflow to diagnose and solve common issues.

Troubleshooting Flowchart for Low Yield

G cluster_start cluster_checks cluster_analysis cluster_solutions start Low / No Yield Observed check_reagents 1. Verify Reagents & Setup - Reagent Purity? - Anhydrous/Degassed Solvents? - Inert Atmosphere? start->check_reagents check_conditions 2. Evaluate Core Conditions - Catalyst System Active? - Base Strength Sufficient? - Temperature Optimal? check_reagents->check_conditions Yes solution_reagents Solution: - Use fresh, high-purity reagents. - Rigorously degas solvents. - Improve inert gas technique. check_reagents->solution_reagents No analyze_byproducts 3. Analyze Byproducts - TLC/LCMS Analysis check_conditions->analyze_byproducts Yes solution_conditions Solution: - Switch to a Buchwald catalyst (e.g., SPhos). - Use a stronger base (K₃PO₄, Cs₂CO₃). - Increase reaction temperature. check_conditions->solution_conditions No homocoupling Homocoupling Dominant? analyze_byproducts->homocoupling deboronation Protodeboronation? analyze_byproducts->deboronation no_reaction Mainly Starting Material? analyze_byproducts->no_reaction solution_homocoupling Solution: - Improve solvent degassing. - Ensure a leak-free system. homocoupling->solution_homocoupling solution_deboronation Solution: - Use strictly anhydrous conditions. - Consider boronic ester derivative. deboronation->solution_deboronation no_reaction->check_conditions

Caption: A step-by-step guide to troubleshooting low-yield Suzuki reactions.

Section 3: Data Presentation

Table 1: Recommended Starting Conditions

This table provides a robust set of initial parameters for the Suzuki coupling of an aryl halide with this compound.

ParameterRecommended ConditionRationale & Notes
Aryl Halide Aryl-Br or Aryl-I (1.0 equiv)Bromides and iodides are generally more reactive than chlorides in the oxidative addition step.[6]
Boronic Acid This compound (1.2–1.5 equiv)A slight excess is used to drive the reaction to completion.[5]
Catalyst System SPhos Pd G4 or XPhos Pd G3 (1–3 mol%)Highly active Buchwald precatalysts are effective for electron-deficient substrates.[1][11]
Base K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv)Strong, non-nucleophilic bases are required to facilitate transmetalation without side reactions.[5]
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 ratio)Anhydrous, deoxygenated aprotic solvents are standard. Water helps dissolve the inorganic base.[1]
Temperature 90–110 °CElevated temperatures are typically necessary to achieve a reasonable reaction rate.[5]
Atmosphere Argon or NitrogenA strictly inert atmosphere is crucial to prevent catalyst degradation and homocoupling.[3]
Table 2: Comparison of Catalyst Systems for Electron-Deficient Partners
Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald PhosphineHigh activity for a broad range of substrates, including electron-deficient ones.[1]Air-sensitive ligand, higher cost.[1]1-2
Pd₂(dba)₃ / XPhos Buchwald PhosphineExcellent for sterically hindered and electron-poor substrates.[1]Air-sensitive ligand, higher cost.[1]1-2
PdCl₂(dppf) DiphosphineGood for a range of substrates, relatively air-stable catalyst.[1]May not be as active as Buchwald systems for this specific challenge.[1]2-5
Pd(PPh₃)₄ Monodentate PhosphineReadily available and well-understood.[1]Often shows lower activity for challenging substrates; requires higher temperatures.[1]2-5

Section 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol describes a general method using a modern, air-stable precatalyst, which is recommended for achieving high yields with this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • SPhos Pd G4 precatalyst (0.02 mmol, 2 mol%)

  • Anhydrous, degassed Toluene (5 mL) and Water (0.5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the aryl halide (1.0 mmol), this compound (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol) to an oven-dried Schlenk flask containing a magnetic stir bar.[3]

  • Catalyst Addition: In the open air, add the SPhos Pd G4 precatalyst (0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[11]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).[3]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[11]

Visual Guide: Experimental Workflow

G A 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst (e.g., SPhos Pd G4) A->B C 3. Purge with Inert Gas (Evacuate/Backfill x3) B->C D 4. Add Degassed Solvents (e.g., Toluene/Water) C->D E 5. Heat and Stir (e.g., 100 °C) D->E F 6. Monitor Reaction (TLC or LC-MS) E->F G 7. Quench and Work-up (Extraction) F->G H 8. Purify Product (Column Chromatography) G->H

Caption: Standard experimental workflow for setting up a Suzuki coupling reaction.

Visual Guide: Simplified Suzuki Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Addition Intermediate) pd0->pd2_ox + R¹-X pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Intermediate) pd2_ox->pd2_trans + R²-B(OH)₂ (Base) product R¹-R² (Desired Product) pd2_trans->product product->pd0 ox_add Oxidative Addition trans Transmetalation red_elim Reductive Elimination

References

Technical Support Center: 4-(Butylsulfonyl)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(butylsulfonyl)phenylboronic acid in cross-coupling reactions. The guidance provided is tailored to address common side reactions and challenges encountered during experiments with this electron-deficient boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The three primary side reactions encountered are protodeboronation, homocoupling, and hydrolysis of the boronic acid. The electron-withdrawing nature of the butylsulfonyl group can influence the propensity of these side reactions.

  • Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of butylphenylsulfone. This is a significant side reaction for electron-deficient arylboronic acids.[1]

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl product derived from the boronic acid, in this case, 4,4'-bis(butylsulfonyl)biphenyl. The presence of oxygen and Pd(II) species in the reaction mixture can promote homocoupling.[2][3]

  • Hydrolysis: While boronic acids require activation by a base, prolonged exposure to aqueous basic conditions, especially at elevated temperatures, can lead to hydrolysis and the formation of inactive boronate species.

Q2: How does the electron-withdrawing butylsulfonyl group affect the reactivity of the boronic acid and the likelihood of side reactions?

A2: The butylsulfonyl group is strongly electron-withdrawing, which has several effects:

  • Increased Acidity: It increases the Lewis acidity of the boronic acid, which can affect the equilibrium between the boronic acid, boronate, and trimeric boroxine forms.

  • Propensity for Protodeboronation: Electron-deficient arylboronic acids are generally more susceptible to protodeboronation, especially under basic conditions.[1]

  • Slower Transmetalation: The electron-withdrawing group can slow down the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. This prolonged reaction time can provide more opportunity for side reactions to occur.

Q3: My Suzuki coupling reaction with this compound is giving low yields. What are the first things I should check?

A3: When experiencing low yields, systematically evaluate the following key parameters:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[2]

  • Solvent and Reagent Purity: Use anhydrous and degassed solvents. Water can promote protodeboronation and hydrolysis.

  • Catalyst Activity: Verify the activity of your palladium catalyst. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.

  • Base Selection: The choice and quality of the base are critical. For electron-deficient boronic acids, stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases.

Troubleshooting Guides

Problem 1: Significant Formation of Protodeboronation Byproduct (Butylphenylsulfone)

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a significant amount of the corresponding arene (butylphenylsulfone) in the crude reaction mixture, detectable by GC-MS or NMR.

Possible Causes and Solutions:

Possible Cause Recommended Action Rationale
Presence of Water Use rigorously dried and degassed solvents and reagents.Water is a proton source for protodeboronation.[4]
Inappropriate Base Switch to a non-aqueous or sterically hindered base. Consider using anhydrous K₃PO₄ or CsF.Strong aqueous bases can accelerate protodeboronation.[2]
Prolonged Reaction Time / High Temperature Monitor the reaction closely and stop it once the starting material is consumed. Attempt the reaction at a lower temperature.Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[2]
Slow Transmetalation Use a more electron-rich phosphine ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) to accelerate the catalytic cycle.Faster coupling can outcompete the rate of protodeboronation.
Boronic Acid Stability Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can be used directly in the coupling reaction. These derivatives often exhibit greater stability towards protodeboronation.Masked boronic acid derivatives can slowly release the active species under the reaction conditions, minimizing its decomposition.[1][5]
Problem 2: Excessive Homocoupling of this compound

Symptoms:

  • Formation of a high-melting, often insoluble, symmetrical biaryl byproduct, 4,4'-bis(butylsulfonyl)biphenyl.

  • Reduced yield of the desired product.

Possible Causes and Solutions:

Possible Cause Recommended Action Rationale
Presence of Oxygen Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) and maintain a positive pressure of the inert gas throughout the reaction.Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[3][6]
Use of a Pd(II) Precatalyst If using a Pd(II) source like Pd(OAc)₂, consider adding a reducing agent or pre-reducing the catalyst. Alternatively, use a Pd(0) catalyst such as Pd(PPh₃)₄.Pd(II) species can directly mediate the homocoupling of boronic acids.[3]
Slow Oxidative Addition If coupling with a less reactive aryl halide (e.g., a chloride), consider using a more active catalyst system (e.g., a palladacycle precatalyst with a bulky, electron-rich ligand).If oxidative addition is slow, the concentration of the boronic acid relative to the active catalyst intermediate increases, favoring homocoupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂/SPhos, 1-2 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Side_Reactions cluster_suzuki Suzuki-Miyaura Coupling A Aryl Halide C Desired Cross-Coupled Product A->C B This compound B->C D Protodeboronation Product (Butylphenylsulfone) B->D H₂O, Base, Heat E Homocoupling Product (4,4'-bis(butylsulfonyl)biphenyl) B->E O₂, Pd(II)

Caption: Common reaction pathways in the coupling of this compound.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_side_product Identify Major Side Product(s) (GC-MS, NMR) start->check_side_product protodeboronation Protodeboronation (Arene byproduct) check_side_product->protodeboronation Protodeboronation homocoupling Homocoupling (Symmetrical biaryl) check_side_product->homocoupling Homocoupling other Other Issues (e.g., catalyst decomposition) check_side_product->other Other proto_cause1 Check for Water/ Protic Solvents protodeboronation->proto_cause1 proto_cause2 Evaluate Base protodeboronation->proto_cause2 homo_cause1 Check for Oxygen homocoupling->homo_cause1 homo_cause2 Evaluate Pd Source homocoupling->homo_cause2 proto_sol1 Use Anhydrous/ Aprotic Conditions proto_cause1->proto_sol1 proto_sol2 Use Weaker or Anhydrous Base (e.g., K₃PO₄) proto_cause2->proto_sol2 homo_sol1 Degas Solvents & Use Inert Atmosphere homo_cause1->homo_sol1 homo_sol2 Use Pd(0) Source or Pre-reduce Pd(II) homo_cause2->homo_sol2

Caption: Troubleshooting workflow for side reactions in this compound couplings.

References

troubleshooting low conversion in 4-(Butylsulfonyl)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Butylsulfonyl)phenylboronic acid in cross-coupling reactions. The information is designed to help resolve common issues, particularly low conversion rates, and to provide a deeper understanding of the reaction parameters.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound can often be attributed to a few critical factors. As an electron-deficient boronic acid, it presents unique challenges.[1][2] The primary areas to investigate are:

  • Catalyst Activity and Ligand Choice: The selection of the palladium catalyst and the accompanying ligand is paramount. For electron-deficient coupling partners, standard catalysts like Pd(PPh₃)₄ may be less effective.[3] Consider using more active, electron-rich, and bulky phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), which can accelerate the reaction.[1][3]

  • Base Selection: The choice of base is crucial for the transmetalation step, which can be slow for electron-deficient boronic acids.[1] Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1]

  • Reaction Temperature: Higher reaction temperatures are often necessary to overcome the activation energy barrier associated with challenging substrates.[1] Solvents with higher boiling points, such as toluene or dioxane, may be required.[4]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[1] Ensure that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) and that the solvents are properly degassed to prevent catalyst deactivation.[5]

Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I mitigate them?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. The most common byproducts are:

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl sulfone. This is often exacerbated by the presence of oxygen. To minimize this, rigorously exclude oxygen from your reaction.[5]

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom.[6][7] This is particularly prevalent with electron-deficient boronic acids. To reduce protodeboronation, consider using anhydrous conditions where possible, as water can be a proton source.[7] The choice of a milder, yet effective, base can also be beneficial.[7]

  • Decomposition of the Boronic Acid: this compound, like many boronic acids, can be susceptible to decomposition, especially at elevated temperatures over extended periods.[6] It is advisable to use fresh, high-purity boronic acid.

Q3: How can I be sure that my reagents are of sufficient quality for the reaction?

A3: The purity and stability of all reagents are critical for a successful Suzuki-Miyaura coupling.

  • This compound: Verify the purity of your boronic acid. It should be a stable, solid material. If it has been stored for a long time, consider assessing its purity.

  • Aryl Halide: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[7] For less reactive aryl chlorides, a more active catalyst system is typically required.[2]

  • Palladium Catalyst and Ligand: Ensure that your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[7]

  • Solvents and Base: Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.[4] Ensure the base is of high purity and has been stored correctly to avoid moisture absorption.

Troubleshooting Guide for Low Conversion

If you are experiencing low conversion in your this compound reaction, follow this systematic troubleshooting guide.

Problem: Low or No Product Formation

Potential Cause 1: Inactive Catalyst System

  • Troubleshooting Steps:

    • Switch to a more active catalyst/ligand system. For electron-deficient boronic acids, consider using a Buchwald-type ligand (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst.[3]

    • Increase catalyst loading. While typical loadings are 1-5 mol%, for challenging substrates, a slightly higher loading might be beneficial.[4]

    • Ensure an inert atmosphere. Rigorously degas all solvents and maintain a positive pressure of nitrogen or argon throughout the reaction setup and duration.[5]

Potential Cause 2: Inefficient Transmetalation

  • Troubleshooting Steps:

    • Use a stronger base. Switch from weaker bases (e.g., K₂CO₃) to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1]

    • Increase the reaction temperature. This can help to overcome the kinetic barrier of the transmetalation step.[1]

    • Consider the solvent. Aprotic polar solvents like dioxane or DMF can sometimes facilitate the action of the base and the solubility of the reagents.[4]

Potential Cause 3: Reagent Decomposition or Side Reactions

  • Troubleshooting Steps:

    • Use fresh reagents. Ensure the purity and integrity of the this compound, aryl halide, catalyst, and ligand.

    • Minimize reaction time. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as it reaches completion to avoid product degradation or byproduct formation.[4]

    • Optimize stoichiometry. A slight excess of the boronic acid (1.2-1.5 equivalents) can help drive the reaction to completion.[4]

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of Suzuki-Miyaura coupling with electron-deficient boronic acids like this compound, based on established principles.

ParameterCondition AExpected Outcome ACondition BExpected Outcome BRationale
Palladium Catalyst Pd(PPh₃)₄Lower YieldPd(OAc)₂ / SPhosHigher YieldBuchwald-type ligands are more effective for electron-deficient substrates.[1][3]
Base K₂CO₃Moderate YieldK₃PO₄Higher YieldStronger bases facilitate the slow transmetalation step.[1]
Solvent Toluene/H₂OGood YieldDioxane/H₂OPotentially Higher YieldDioxane can enhance solubility and reaction rates for some substrates.[4]
Temperature 80 °CLower Yield100-110 °CHigher YieldOvercomes the higher activation energy of challenging couplings.[1][4]
Atmosphere AirVery Low/No YieldInert (N₂ or Ar)Expected YieldPrevents oxidation and deactivation of the Pd(0) catalyst.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and the ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Troubleshooting Low Conversion in this compound Reactions start Low Conversion Observed check_catalyst Is the catalyst system optimal for electron-deficient substrates? start->check_catalyst check_base Is the base strong enough for efficient transmetalation? check_catalyst->check_base Yes solution_catalyst Switch to a Buchwald-type ligand (e.g., SPhos) and consider a pre-catalyst. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions (temperature, inertness) appropriate? check_base->check_conditions Yes solution_base Use a stronger base (e.g., K3PO4, Cs2CO3). check_base->solution_base No check_reagents Are all reagents pure and stable? check_conditions->check_reagents Yes solution_conditions Increase temperature and ensure rigorous degassing and inert atmosphere. check_conditions->solution_conditions No solution_reagents Use fresh, high-purity reagents. Verify boronic acid quality. check_reagents->solution_reagents No end Improved Conversion check_reagents->end Yes solution_catalyst->end solution_base->end solution_conditions->end solution_reagents->end

Caption: Troubleshooting workflow for low conversion reactions.

Key Relationships in Suzuki-Miyaura Coupling

Suzuki_Relationships cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_conditions Conditions Boronic_Acid This compound (Electron-Deficient) Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Boronic_Acid->Catalyst Transmetalation Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Catalyst Oxidative Addition Product Biaryl Product Catalyst->Product Reductive Elimination Ligand Bulky, Electron-Rich Ligand (e.g., SPhos) Ligand->Catalyst Stabilizes & Activates Base Strong Base (e.g., K3PO4) Base->Boronic_Acid Activates Temperature High Temperature (80-110 °C) Temperature->Catalyst Increases Rate Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Catalyst Protects

Caption: Key components and their roles in the reaction.

References

Technical Support Center: Purifying 4-(Butylsulfonyl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-(butylsulfonyl)phenylboronic acid and its derivatives.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low yield after purification.

  • Question: I am experiencing a significant loss of product during the purification of my this compound derivative. What are the potential causes and solutions?

  • Answer: Low yields can arise from several factors during purification. Here are some common causes and troubleshooting steps:

    • Product Precipitation: The product may be partially insoluble in the chosen solvent system, leading to precipitation and loss during transfers or filtration.

      • Solution: Test the solubility of your compound in various solvents to find a more suitable one. For chromatography, ensure the compound is fully dissolved before loading onto the column.

    • Hydrolysis of Boronic Acid: Boronic acids can be susceptible to hydrolysis, especially in the presence of water and under certain pH conditions.

      • Solution: Use anhydrous solvents and reagents whenever possible. If an aqueous workup is necessary, minimize the contact time and consider using a less aqueous workup procedure.

    • Adsorption to Silica Gel: Boronic acids can sometimes strongly adsorb to silica gel, leading to poor recovery from column chromatography.

      • Solution: Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a polar solvent like methanol or by pre-treating it with boric acid.[1] Reverse-phase chromatography can also be an effective alternative for polar compounds.[2]

    • Formation of Volatile Boronic Esters: If alcohols are used as solvents during workup or purification, volatile boronic esters may form, leading to loss of product during solvent evaporation.

      • Solution: Avoid using low molecular weight alcohols as solvents if this is a suspected issue.

Issue 2: Presence of persistent impurities.

  • Question: After purification, I still observe persistent impurities in my final product. What are the likely impurities and how can I remove them?

  • Answer: The nature of impurities often depends on the synthetic route. Common impurities include:

    • Boroxine (Trimeric Anhydride): Boronic acids can dehydrate to form cyclic trimers called boroxines.[3][4][5][6][7] This is a reversible process.[4]

      • Solution: To minimize boroxine formation, ensure the crude product is thoroughly dried before purification.[2] If boroxine is present, it can often be converted back to the boronic acid by recrystallization from a solvent mixture containing water.[4]

    • Starting Materials: Unreacted starting materials from the synthesis are a common source of impurities.

      • Solution: Optimize the reaction conditions to ensure complete conversion of the starting materials. If they persist, select a purification method with good resolution to separate them from the product, such as flash column chromatography with an optimized solvent gradient.

    • Homocoupling Products: Side reactions can lead to the formation of biphenyl derivatives from the coupling of two boronic acid molecules.[2]

      • Solution: Careful control of reaction conditions, particularly the catalyst and reaction time, can minimize the formation of these byproducts. Purification by column chromatography is typically effective for their removal.

    • Oxidation to Sulfone: The butylsulfinyl group can be oxidized to a butylsulfonyl group.[3]

      • Solution: Avoid exposure to oxidizing agents and air, especially during workup and purification.[2] Using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[2]

Issue 3: Difficulty with recrystallization.

  • Question: I am having trouble recrystallizing my this compound derivative. It either oils out or does not crystallize at all. What can I do?

  • Answer: Recrystallization can be challenging for some boronic acid derivatives. Here are some tips:

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

      • Solution: Perform small-scale solvent screening to identify a suitable single solvent or a binary solvent system. Common solvents for recrystallizing boronic acids include water, ethanol, isopropanol, ethyl acetate, and mixtures thereof.[2][8]

    • Inducing Crystallization: Sometimes, crystallization needs to be induced.

      • Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[2] Seeding the solution with a tiny crystal of the pure product can also be effective.[2]

    • Oiling Out: If the compound "oils out," it means it is coming out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or is too concentrated.

      • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] You can also try using a more dilute solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound derivatives?

A1: The most common impurities include the corresponding boroxine (trimeric anhydride), unreacted starting materials, homocoupling byproducts, and the over-oxidized sulfone derivative.[3] The presence and amount of these impurities will depend on the specific synthetic route and purification methods used.

Q2: How can I effectively remove boroxine from my boronic acid product?

A2: Boroxine formation is a dehydration process. To remove it, you can often add a small amount of water to your solvent system during recrystallization, which will hydrolyze the boroxine back to the desired boronic acid.[4] Thoroughly drying the crude product before purification can also help prevent its formation.[2]

Q3: Is it better to use normal-phase or reverse-phase chromatography for purifying these compounds?

A3: The choice depends on the polarity of your specific derivative. Given the presence of the polar sulfonyl and boronic acid groups, these compounds are often quite polar. For highly polar compounds, reverse-phase chromatography is often very effective.[2] For less polar derivatives, normal-phase chromatography on silica gel with a suitable polar mobile phase (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.[2]

Q4: What precautions should I take to prevent the oxidation of the sulfinyl group to a sulfone during purification?

A4: To minimize oxidation, it is crucial to avoid exposure to air and oxidizing agents. Use degassed solvents for chromatography and consider running reactions and purifications under an inert atmosphere like nitrogen or argon.[2] Also, be cautious with older bottles of solvents like THF or diethyl ether, as they can form peroxides.[2]

Data Presentation

The purity of commercially available this compound can vary. The following table summarizes publicly available purity data.

Compound NameCAS NumberSupplierPurity (%)
This compound1217501-02-4Fluorochem95.0
This compound1217501-02-4Unnamed Suppliermin 96
This compound1217501-02-4ZHENGZHOU JIUYI99

Note: This data is based on information from publicly available sources and may not be exhaustive.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of this compound derivatives using flash column chromatography.

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow the silica gel to settle, creating a packed bed.

    • Add a thin layer of sand on top of the silica gel bed.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dried silica to the top of the column.

  • Elution:

    • Start with a low-polarity eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column. A common gradient for these types of compounds is increasing the percentage of ethyl acetate in hexanes.[2]

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Analyze the fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a general procedure for purifying solid this compound derivatives by recrystallization.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to fully dissolve it.[2]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.[2]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation:

    • Collect the crystals by vacuum filtration.

  • Washing:

    • Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 4-(Butylsulfonyl)phenylboronic acid derivative Recrystallization Recrystallization Crude->Recrystallization Dissolution & Cooling ColumnChromatography Column Chromatography Crude->ColumnChromatography Elution Analysis Purity Check (TLC, NMR, HPLC) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product Analysis->PureProduct Purity > 95% ImpureProduct Further Purification Needed Analysis->ImpureProduct Purity < 95% ImpureProduct->Recrystallization Re-process ImpureProduct->ColumnChromatography Re-process

Caption: Experimental workflow for the purification of this compound derivatives.

Troubleshooting_Logic cluster_impurities Potential Impurities cluster_solutions Troubleshooting Solutions ImpureProduct Impure Product Observed Boroxine Boroxine ImpureProduct->Boroxine StartingMaterial Starting Material ImpureProduct->StartingMaterial Homocoupling Homocoupling Product ImpureProduct->Homocoupling Sulfone Sulfone ImpureProduct->Sulfone Recrystallize_H2O Recrystallize with H2O Boroxine->Recrystallize_H2O Optimize_Reaction Optimize Reaction StartingMaterial->Optimize_Reaction Optimize_Chromatography Optimize Chromatography StartingMaterial->Optimize_Chromatography Homocoupling->Optimize_Chromatography Inert_Atmosphere Use Inert Atmosphere Sulfone->Inert_Atmosphere

Caption: Troubleshooting logic for common impurities in this compound derivatives.

References

Technical Support Center: 4-(Butylsulfonyl)phenylboronic acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-(Butylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the impact of water.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction?

A1: Water can play a multifaceted role in Suzuki-Miyaura reactions. It is often used as a co-solvent with organic solvents (e.g., Toluene, Dioxane, DMF) to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the reaction.[1][2] For many substrates, water can accelerate the reaction rate.[3] Its use also aligns with green chemistry principles by reducing the reliance on purely organic solvents.[4] However, the presence of water can also lead to undesirable side reactions, particularly with sensitive substrates.[5]

Q2: How does the electron-withdrawing sulfonyl group in this compound affect its reactivity in Suzuki reactions?

A2: The strongly electron-withdrawing butylsulfonyl group makes the boronic acid moiety more electrophilic. This can influence the transmetalation step of the Suzuki catalytic cycle. More significantly, it increases the susceptibility of the C-B bond to cleavage, particularly through a process called protodeboronation, which can lead to lower yields of the desired product.[3][6]

Q3: What is protodeboronation and why is it a concern with this compound, especially in the presence of water?

A3: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, resulting in the formation of a byproduct instead of the desired coupled product.[7] For electron-deficient arylboronic acids like this compound, this process is often accelerated in the presence of a base and a proton source, such as water.[5] The presence of both a base and water can facilitate the cleavage of the carbon-boron bond, reducing the overall yield of the Suzuki coupling.[8]

Troubleshooting Guide

Problem 1: Low to no yield of the desired coupled product.

Possible Cause Troubleshooting Step Explanation
Protodeboronation Switch to anhydrous reaction conditions. Use a dry, aprotic solvent (e.g., anhydrous Dioxane or Toluene) and an anhydrous base (e.g., finely powdered, dry K₃PO₄ or Cs₂CO₃).Water acts as a proton source for protodeboronation, a major side reaction for electron-deficient boronic acids.[5][7] Eliminating water can significantly suppress this side reaction.
Use a milder base. Consider using bases like KF or K₂CO₃ instead of stronger bases like NaOH or K₃PO₄ if aqueous conditions are necessary.Stronger bases can accelerate the rate of protodeboronation.[5]
Catalyst Inactivity Use a fresh batch of palladium catalyst and ligand.Palladium catalysts, especially Pd(0) sources, can degrade over time. Phosphine ligands are susceptible to oxidation.[1]
Ensure thorough degassing of the reaction mixture.Oxygen can deactivate the Pd(0) catalyst. Purging the reaction vessel and solvents with an inert gas (Argon or Nitrogen) is crucial.[9]
Sub-optimal Reaction Conditions Increase the reaction temperature.For challenging couplings, higher temperatures (e.g., 100-110 °C) may be required to overcome the activation energy barrier.[10]
Screen different palladium catalysts and ligands. For electron-deficient partners, catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) can be more effective.The choice of catalyst and ligand is critical for efficient coupling of challenging substrates.[2]

Problem 2: Formation of significant byproducts.

Possible Cause Troubleshooting Step Explanation
Homocoupling of Boronic Acid Ensure rigorous exclusion of oxygen.The presence of oxygen can promote the self-coupling of the boronic acid to form a biaryl byproduct.[9]
Use a Pd(0) catalyst source directly.If using a Pd(II) precatalyst, incomplete reduction to the active Pd(0) species can sometimes lead to side reactions.
Dehalogenation of the Coupling Partner Use a less reactive base or lower the reaction temperature.This side reaction can sometimes occur, especially under harsh conditions.

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of an electron-deficient arylboronic acid (4-cyanophenylboronic acid, as a proxy for this compound due to similar electronic properties) with an aryl bromide under aqueous and anhydrous conditions. This data is illustrative and actual yields may vary depending on the specific substrates and reaction conditions.

Entry Boronic Acid Aryl Halide Solvent System Base Yield (%)
14-Cyanophenylboronic acid4-BromoanisoleToluene/H₂O (4:1)K₂CO₃65-75
24-Cyanophenylboronic acid4-BromoanisoleAnhydrous DioxaneK₃PO₄85-95
34-Nitrophenylboronic acid4-BromotolueneDioxane/H₂O (2:1)K₃PO₄70
44-Nitrophenylboronic acid4-BromotolueneAnhydrous THFK₃PO₄92

Note: The data presented is compiled from representative literature on Suzuki reactions of electron-deficient arylboronic acids and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound under Aqueous Conditions

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the aryl halide, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add Toluene and deionized water in a 4:1 ratio (v/v).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: Suzuki-Miyaura Coupling of this compound under Anhydrous Conditions

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3 mol%)

  • K₃PO₄ (anhydrous, finely powdered) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add K₃PO₄, Pd₂(dba)₃, and SPhos to a dry Schlenk flask with a magnetic stir bar.

  • Add this compound and the aryl halide.

  • Add anhydrous 1,4-Dioxane via syringe.

  • Seal the flask and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[11]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R1R2 Base Base (e.g., K₂CO₃) Boronate R2-B(OR)₃⁻ Base->Boronate Protodeboronation Protodeboronation (Side Reaction) Base->Protodeboronation Boronate->Transmetal BoronicAcid R2-B(OH)₂ (this compound) BoronicAcid->Base BoronicAcid->Protodeboronation Water H₂O (if present) Water->Protodeboronation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Coupled Product) RedElim->Product ArylHalide R1-X ArylHalide->OxAdd Byproduct R2-H Protodeboronation->Byproduct

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and the competing protodeboronation pathway.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction of This compound Check_Protodeboronation Is Protodeboronation Suspected? Start->Check_Protodeboronation Anhydrous_Conditions Switch to Anhydrous Conditions: - Dry Solvent (Dioxane, Toluene) - Anhydrous Base (K₃PO₄) Check_Protodeboronation->Anhydrous_Conditions Yes Check_Catalyst Is Catalyst/Ligand Activity a Concern? Check_Protodeboronation->Check_Catalyst No Milder_Base Use Milder Base (e.g., KF) Anhydrous_Conditions->Milder_Base Anhydrous_Conditions->Check_Catalyst Milder_Base->Check_Catalyst Fresh_Reagents Use Fresh Catalyst and Ligand. Ensure Proper Storage. Check_Catalyst->Fresh_Reagents Yes Optimize_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Optimize_Conditions No Degas Ensure Thorough Degassing of Solvents and Reaction Mixture. Fresh_Reagents->Degas Degas->Optimize_Conditions Increase_Temp Increase Reaction Temperature Optimize_Conditions->Increase_Temp Yes Final_Reaction Re-run Optimized Reaction Optimize_Conditions->Final_Reaction No Screen_Catalysts Screen Different Catalysts/Ligands (e.g., Buchwald-type) Increase_Temp->Screen_Catalysts Screen_Catalysts->Final_Reaction

References

Technical Support Center: Catalyst Deactivation by Sulfur-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation by sulfur-containing boronic acids, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common issue when using sulfur-containing boronic acids?

A1: Palladium catalysts, which are frequently used in cross-coupling reactions like the Suzuki-Miyaura coupling, are highly susceptible to poisoning by sulfur compounds.[1] Sulfur has a strong affinity for palladium and can adsorb strongly to the catalyst's surface, a process known as chemisorption. This blocks the active sites where the catalytic reaction occurs, leading to a significant decrease in catalytic activity or complete deactivation of the catalyst.[1][2]

Q2: What is the primary mechanism of palladium catalyst poisoning by sulfur-containing compounds?

A2: The primary mechanism involves the formation of strong chemical bonds between the sulfur atom and the palladium metal center.[1] This chemisorption reduces the number of available active sites for the reactants.[1] In some cases, this interaction can lead to the formation of stable and catalytically inactive palladium sulfide (PdS) complexes.[1] The sulfur atom can sterically block reactant adsorption sites and electronically modify the catalyst surface, further inhibiting its function.[2]

Q3: Are all sulfur-containing functional groups equally problematic?

A3: No, the extent of catalyst poisoning depends on the nature of the sulfur-containing functional group. Unprotected thiols (-SH) are particularly problematic due to the high affinity of the sulfur atom for palladium.[1][3] Thiophenes, while still capable of poisoning the catalyst, may exhibit different deactivation kinetics. Thioethers and sulfones might have a lesser, though still significant, impact on catalyst activity. Protecting the thiol group is a common strategy to mitigate catalyst deactivation.[1][3]

Q4: Can a catalyst poisoned by a sulfur-containing boronic acid be regenerated?

A4: Yes, in some cases, regeneration is possible. The most common methods for regenerating sulfur-poisoned palladium catalysts involve oxidative treatments.[1][4] These methods aim to oxidize the strongly adsorbed sulfur species into volatile sulfur oxides (SOx) that can be removed. Techniques include heating the catalyst in air or treating it with chemical oxidizing agents like sodium hypochlorite, hydrogen peroxide, or permanganate.[1][4][5] Following oxidation, a reduction step, often with hydrogen gas (H₂), may be necessary to restore the palladium to its active metallic state (Pd(0)).[1][6]

Q5: What analytical techniques can confirm sulfur poisoning of my catalyst?

A5: Several surface-sensitive analytical techniques can be used to confirm the presence of sulfur on a deactivated catalyst. X-ray Photoelectron Spectroscopy (XPS) is highly effective for detecting sulfur on the catalyst surface and can provide information about its chemical state (e.g., sulfide vs. sulfate).[4][7] Other techniques include Energy Dispersive X-ray analysis (EDX) and Temperature-Programmed Desorption (TPD), which identifies species desorbing from the catalyst surface upon heating.[4][6][7]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments.

Problem 1: My Suzuki-Miyaura reaction with a thiophene-containing boronic acid is giving a very low yield.

  • Possible Cause: The sulfur atom in the thiophene ring is likely deactivating your palladium catalyst.[1]

  • Solutions:

    • Increase Catalyst Loading: A higher initial concentration of the active catalyst may compensate for the poisoning effect and allow the reaction to proceed to completion.

    • Use Specialized Ligands: Employing electron-rich, bulky phosphine ligands can sometimes stabilize the palladium catalyst and enhance its resistance to sulfur poisoning.

    • Change Catalyst System: Consider catalysts known for higher stability or resistance to poisoning, such as those supported on materials like silica-alumina, which has shown improved thio-tolerance compared to alumina supports.[8][9]

Problem 2: I am attempting a Suzuki coupling with a boronic acid that has a free thiol (-SH) group, and the reaction is not working at all.

  • Possible Cause: Unprotected thiols are potent poisons for palladium catalysts. The reaction is likely failing due to immediate and complete deactivation of the catalyst.[1][3]

  • Solution:

    • Protect the Thiol Group: It is crucial to protect the thiol group before performing the Suzuki-Miyaura coupling. The 2-methoxyisobutyryl group is one example of a protecting group suitable for these conditions.[3] Another option is the 2-(4-pyridinyl)ethyl protective group. The thiol can be deprotected after the cross-coupling reaction is complete.[1]

Problem 3: My reaction appears to start but then stalls, leaving a significant amount of starting material.

  • Possible Cause: This indicates progressive catalyst deactivation. The catalyst is initially active but is being gradually poisoned by the sulfur-containing substrate over the course of the reaction.[1]

  • Solution:

    • Slow Addition of the Boronic Acid: Instead of adding all the sulfur-containing boronic acid at the beginning of the reaction, add it portion-wise or via a syringe pump over several hours.[1] This "slow-release" strategy maintains a low instantaneous concentration of the poisoning agent, allowing the catalytic cycle to proceed more effectively before all active sites are blocked.

Data Presentation

Impact of Sulfur Poisoning on Catalyst Performance

The following table summarizes quantitative data on the deactivating effect of sulfur compounds on various catalysts.

Catalyst SystemSulfur CompoundConcentration of PoisonObserved EffectReference(s)
Ni, Co, Fe, RuH₂S15–100 ppb3–4 orders of magnitude loss in methanation activity.[10]
Pd/Al₂O₃SO₂100 ppmLight-off temperatures for hydrocarbon oxidation shifted 50–100°C higher.[11]
Pd/Al₂O₃Thiophene/H₂SNot specifiedLower thio-tolerance observed compared to Pt/Al₂O₃ for cyclohexane dehydrogenation.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Regeneration of a Sulfur-Poisoned Palladium Catalyst

This is a general guideline for the oxidative regeneration of a heterogeneous palladium catalyst (e.g., Pd/C or Pd/Al₂O₃). Specific conditions may need optimization.

  • Catalyst Recovery: After the reaction, recover the heterogeneous palladium catalyst by filtration. If a homogeneous catalyst was used and has precipitated as palladium black, it can also be recovered by filtration.[1]

  • Washing: Wash the recovered catalyst thoroughly with deionized water and an organic solvent (e.g., acetone or ethanol) to remove any adsorbed organic residues. Dry the catalyst completely.[1]

  • Oxidative Treatment: Place the dried, poisoned catalyst in a suitable vessel, such as a tube furnace. Heat the catalyst in a stream of air or an oxygen/inert gas mixture. A typical temperature range is 300-500°C.[1][4] This process aims to oxidize the adsorbed sulfur species to volatile sulfur oxides (SOx).

  • Reduction (if necessary): After the oxidative treatment, the palladium may be in an oxidized state (PdO). To regenerate the active Pd(0) species, the catalyst can be reduced by heating it in a stream of hydrogen gas (H₂).[1][6]

  • Activity Testing: The regenerated catalyst should be tested in a small-scale reaction to assess the recovery of its catalytic activity.[1]

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura reaction, which may require optimization depending on the specific substrates.

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), the boronic acid (1.1–1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Solvent and Base Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF) and a degassed aqueous solution of a base (e.g., 2M Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0–3.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]

Visualizations

DeactivationMechanism Catalyst Active Pd(0) Catalyst Adsorption Strong Chemisorption (Pd-S Bond Formation) Catalyst->Adsorption Sulfur Sulfur-Containing Boronic Acid (R-S) Sulfur->Adsorption Deactivated Deactivated Catalyst (Blocked Active Site) Adsorption->Deactivated Blocks Reactant Access InactiveSulfide Inactive Palladium Sulfide (PdS) Adsorption->InactiveSulfide Further Reaction

Mechanism of palladium catalyst deactivation by a sulfur-containing molecule.

SuzukiCycle pd0 Pd(0)Lu2082 pd_complex1 Ar-Pd(II)-X Lu2082 pd0->pd_complex1 Oxidative Addition (Ar-X) deactivated Deactivated Pd-S Complex pd0->deactivated Strong Binding pd_complex2 Ar-Pd(II)-R Lu2082 pd_complex1->pd_complex2 Transmetalation (R-B(OH)₂) pd_complex2->pd0 Reductive Elimination (Ar-R) poison Sulfur Poison (R'-S) poison->deactivated label_node Suzuki-Miyaura Catalytic Cycle

Catalyst deactivation point within the Suzuki-Miyaura catalytic cycle.

TroubleshootingWorkflow start Reaction Failure or Low Yield Observed check_thiol Is an unprotected thiol (-SH) present? start->check_thiol protect_thiol Protect the thiol group before coupling reaction check_thiol->protect_thiol Yes check_stalled Did the reaction start, then stall? check_thiol->check_stalled No success Reaction Successful protect_thiol->success slow_addition Use slow addition of the boronic acid check_stalled->slow_addition Yes optimize General Optimization check_stalled->optimize No slow_addition->success increase_cat Increase catalyst loading optimize->increase_cat Try First change_ligand Use more robust ligands optimize->change_ligand Try Second regenerate Consider catalyst regeneration post-reaction optimize->regenerate For Recovery increase_cat->success change_ligand->success

References

Technical Support Center: Minimizing Homocoupling of 4-(Butylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the minimization of homocoupling of 4-(butylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The strong electron-withdrawing nature of the butylsulfonyl group makes this boronic acid particularly susceptible to this common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a specific problem for this compound?

A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl. This is undesirable because it consumes the starting material, lowers the yield of the intended cross-coupled product, and introduces a byproduct that can be difficult to separate during purification. Arylboronic acids with strong electron-withdrawing groups, such as the butylsulfonyl group, are particularly prone to homocoupling.[1]

Q2: What are the primary causes of homocoupling in my Suzuki reaction?

A2: There are two principal mechanisms responsible for the homocoupling of boronic acids.[2]

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) intermediate can then facilitate the homocoupling of the boronic acid.[3][4][5]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), is used as the catalyst precursor, it can react directly with the boronic acid in a stoichiometric fashion to produce the homocoupled dimer.[3][6] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.

G cluster_0 Oxygen-Mediated Pathway cluster_1 Palladium(II)-Mediated Pathway O2 Dissolved O₂ PdII_O Pd(II) Species O2->PdII_O Oxidizes Pd0 Pd(0) Catalyst Pd0->PdII_O Dimer_O Ar-Ar Dimer (Homocoupling) PdII_O->Dimer_O Reacts with ArBOH2_O 2 x ArB(OH)₂ ArBOH2_O->Dimer_O PdII_pre Pd(II) Precatalyst (e.g., Pd(OAc)₂) Dimer_P Ar-Ar Dimer (Homocoupling) PdII_pre->Dimer_P Direct Reaction ArBOH2_P 2 x ArB(OH)₂ ArBOH2_P->Dimer_P Pd0_regen Active Pd(0) Dimer_P->Pd0_regen Generates

Caption: Primary mechanisms leading to boronic acid homocoupling.

Q3: How can I effectively remove dissolved oxygen from my reaction?

A3: Rigorous deoxygenation of the reaction solvent and mixture is one of the most critical steps to prevent homocoupling.[6] Two highly effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid's surface via a long needle, is significantly more efficient.[2][7]

  • Freeze-Pump-Thaw: For ultimate oxygen removal, the solvent can be frozen under an inert atmosphere, subjected to a high vacuum to remove gases, and then thawed. This cycle should be repeated three to five times for maximum effect.[2]

Q4: Which type of palladium source is best to minimize homocoupling?

A4: Using a Pd(0) source is generally recommended over a Pd(II) source to avoid the direct homocoupling pathway at the start of the reaction.[8] Consider switching from precursors like Pd(OAc)₂ or PdCl₂ to Pd(0) catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is necessary, the addition of a mild reducing agent can be beneficial.[8]

Q5: What is the role of ligands in preventing this side reaction?

A5: Ligands are crucial for stabilizing the palladium catalyst and promoting the desired cross-coupling over homocoupling. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3] Their steric hindrance can block the formation of intermediates that lead to homocoupling, while their electron-donating properties can accelerate the desired reductive elimination step of the catalytic cycle.[1][3]

Q6: How does my choice of base affect the formation of the homocoupled byproduct?

A6: While a base is necessary to activate the boronic acid, an improper choice can increase homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium or potassium hydroxide (NaOH, KOH).[3] The optimal base is often substrate-dependent and may require screening.

Q7: How can I purify my desired product away from the homocoupled dimer?

A7: The homocoupled byproduct, bis(4-(butylsulfonyl)phenyl), is often non-polar and can be challenging to separate from the desired product by standard silica gel chromatography. An effective purification strategy is to use an acid-base extraction during the workup. By washing the crude organic mixture with an aqueous base (e.g., 1M NaOH), the unreacted acidic this compound can be removed into the aqueous layer. The neutral homocoupled byproduct will remain in the organic layer with your desired product, often simplifying the subsequent chromatographic purification.[9] For highly polar products, reverse-phase chromatography may be a suitable alternative.[10]

Troubleshooting Guide

Issue: Low yield of the cross-coupled product with a significant amount of a non-polar byproduct, suspected to be the symmetrical biaryl dimer from homocoupling.

G start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 a1_no Implement inert gas sparging or freeze-pump-thaw cycles. q1->a1_no No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? q1->q2 Yes a1_no->q2 a2_yes Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) OR add a mild reducing agent (e.g., potassium formate). q2->a2_yes Yes q3 Is the ligand appropriate? (e.g., using PPh₃) q2->q3 No a2_yes->q3 a3_no Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). q3->a3_no No q4 Have you optimized the base and addition protocol? q3->q4 Yes a3_no->q4 a4_no Screen weaker bases (K₂CO₃, K₃PO₄). Implement slow addition of the boronic acid. q4->a4_no No end Homocoupling Minimized q4->end Yes a4_no->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the formation of the homocoupling byproduct based on established principles.

Table 1: Effect of Reaction Conditions on Homocoupling of Arylboronic Acids

Entry Palladium Source Atmosphere Base Additive Expected Homocoupling Reference
1 Pd(OAc)₂ Air K₂CO₃ None High [6]
2 Pd(OAc)₂ Nitrogen K₂CO₃ None Moderate [6]
3 Pd(OAc)₂ N₂ (Subsurface Sparge) K₂CO₃ Potassium Formate Low [6][7]

| 4 | Pd(PPh₃)₄ | N₂ (Subsurface Sparge) | K₃PO₄ | None | Very Low |[3][8] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Rigorous Deoxygenation

This protocol provides a starting point for minimizing homocoupling through careful exclusion of oxygen.

G A 1. Combine aryl halide, boronic acid, base, and ligand in a Schlenk flask. B 2. Seal flask and purge with inert gas (N₂/Ar) for 10-15 min. A->B C 3. Add degassed solvent via cannula or syringe. B->C D 4. Sparge reaction mixture with inert gas for an additional 15-20 min. C->D E 5. Add Pd catalyst under a positive pressure of inert gas. D->E F 6. Heat to reaction temp and monitor progress (TLC, LC-MS). E->F G 7. Workup and Purify F->G

Caption: Experimental workflow for Suzuki coupling under inert conditions.

Methodology:

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the phosphine ligand (e.g., SPhos, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the reaction solvent (e.g., dioxane/water mixture), which has been previously degassed by sparging with an inert gas for at least 30 minutes, via a cannula or syringe.[2]

  • Mixture Degassing: Further degas the entire reaction mixture by bubbling the inert gas through the solution for another 15-20 minutes.[2]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Proceed with the purification protocol below.

Protocol 2: Purification via Acid-Base Extraction to Remove Homocoupling Byproduct

Methodology:

  • Combine Organics: After the initial aqueous workup, combine all organic layers in a separatory funnel.

  • Base Wash: Wash the organic layer two to three times with a 1M aqueous solution of sodium hydroxide (NaOH). This will extract any remaining acidic boronic acid into the aqueous phase.[9]

  • Neutral Wash: Wash the organic layer with water, followed by a wash with brine to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: The resulting crude product, now depleted of the starting boronic acid, can be further purified by silica gel column chromatography to separate the desired cross-coupled product from the non-polar homocoupled dimer and other impurities.

References

effect of temperature on the stability of 4-(Butylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, frequently asked questions, and troubleshooting advice regarding the thermal stability of 4-(Butylsulfonyl)phenylboronic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for this compound to ensure its stability?

A1: To maintain product quality and prevent degradation, this compound should be stored under specific conditions. It is recommended to keep the compound refrigerated in a tightly sealed container, preferably under an inert atmosphere. The storage area should be dry and well-ventilated.[1][2] This compound is often hygroscopic and air-sensitive, meaning exposure to moisture and air can initiate degradation.[1][2]

Q2: What happens to this compound when it is heated in its solid state?

A2: A primary thermal process for many arylboronic acids is the intermolecular dehydration to form a cyclic anhydride known as a boroxine.[3] This process involves three molecules of the boronic acid condensing with the loss of three molecules of water. While this changes the compound's structure, it is often a reversible process, and the boronic acid can be regenerated in the presence of water.[4] For phenylboronic acid, the reported melting point of ~220 °C is actually the melting temperature of its corresponding boroxine.[3]

Q3: How does elevated temperature affect the stability of this compound in solution?

A3: In solution, particularly aqueous or protic solvents, elevated temperatures can accelerate degradation. The two primary degradation pathways are protodeboronation and oxidation.[5]

  • Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, yielding the corresponding des-borylated compound (butylsulfonylbenzene) and boric acid.[5][6] The rate of this reaction is highly dependent on pH, temperature, and the electronic nature of the substituents on the aromatic ring.[5][6]

  • Oxidation: The boronic acid functional group is susceptible to oxidation, which can be minimized by using degassed solvents and maintaining an inert atmosphere during reactions.[5]

Q4: What general temperature ranges should be avoided during experimental use?

Troubleshooting Guide

Problem/Symptom Possible Cause Recommended Solution
Inconsistent or low reaction yields in Suzuki-Miyaura coupling. Degradation of the boronic acid due to prolonged exposure to high temperatures or presence of water/oxygen in the reaction mixture.1. Use freshly acquired or properly stored boronic acid. 2. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon). 3. Use degassed solvents. 4. Attempt the reaction at a lower temperature for a longer duration. 5. Analyze the starting material by HPLC or NMR to confirm its purity before use.
Appearance of an unexpected byproduct corresponding to the loss of the boronic acid group. Protodeboronation has occurred. This is accelerated by heat and the presence of aqueous or protic solvents.[5][6]1. Minimize the amount of water in the reaction. 2. Buffer the reaction to a pH where the boronic acid is more stable (this is compound-specific). 3. Reduce the reaction temperature and time if possible.
The solid material appears clumpy or has a different consistency than expected. The compound may have absorbed moisture from the atmosphere due to its hygroscopic nature.[1][2] This can lead to the formation of boroxines or other hydrates.1. Handle the solid material in a glove box or under a stream of dry, inert gas. 2. Store the compound in a desiccator. 3. If clumping is observed, the material's purity should be re-assessed before use.

Summary of Thermal Effects and Storage

Parameter Condition / Effect Recommendation References
Optimal Storage Refrigerated, Dry, Tightly Sealed, Inert AtmosphereStore at 2-8 °C in a desiccator or glove box.[1][2]
Conditions to Avoid Excess Heat, Moisture, Air, Strong Oxidizing AgentsHandle under inert gas; use degassed solvents for reactions.[1][2]
Solid State Heating Dehydration to form a cyclic boroxine.Be aware that this transformation can occur upon heating. It is often reversible with water.[3][4]
Solution State Heating Increased risk of protodeboronation and oxidation.Use the lowest feasible reaction temperature and minimize reaction time.[5][6]

Visualizing Degradation Pathways

Boroxine_Formation Figure 1: Thermal Dehydration of Boronic Acid to Boroxine cluster_reactants 3x Arylboronic Acid cluster_products Products R_BOH2_1 Ar-B(OH)₂ R_BOH2_2 Ar-B(OH)₂ plus_node + R_BOH2_3 Ar-B(OH)₂ Boroxine Boroxine (ArBO)₃ H2O 3x H₂O plus_node->Boroxine  Δ (-3 H₂O)  

Caption: Reversible dehydration of three boronic acid molecules into a boroxine upon heating.

Protodeboronation Figure 2: Protodeboronation Degradation Pathway Start Ar-B(OH)₂ This compound Reagent + H₂O End Ar-H (Butylsulfonyl)benzene Reagent->End Heat, H⁺/OH⁻ Byproduct B(OH)₃ Boric Acid End->Byproduct +

Caption: Common degradation pathway for arylboronic acids in aqueous solutions.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability by TGA/DSC

This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and phase transitions of solid this compound.[3][4]

Materials:

  • This compound

  • TGA and DSC instruments

  • Aluminum or ceramic pans

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the boronic acid into a TGA/DSC pan.

  • Instrument Setup (TGA): Place the sample in the TGA furnace. Purge with inert gas (e.g., 50 mL/min) to prevent oxidative degradation.

  • TGA Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to an upper limit (e.g., 400 °C) at a constant rate (e.g., 10 °C/min). Record the mass loss as a function of temperature. The onset of significant mass loss indicates decomposition.

  • Instrument Setup (DSC): Place the sample pan and a reference pan in the DSC cell. Purge with inert gas.

  • DSC Thermal Program: Use a heat/cool/heat cycle. Heat the sample from ambient to just above its expected melt (e.g., 250 °C) at 10 °C/min. Cool it back down, and then apply a second heating ramp. This helps to observe melting, crystallization, and potential dehydration events.[3]

  • Data Analysis: Analyze the TGA curve for the decomposition temperature. Analyze the DSC thermogram for endothermic peaks (melting, dehydration) and exothermic peaks (decomposition, crystallization).

Protocol 2: Monitoring Solution-Phase Stability by HPLC

This protocol describes a method to quantify the degradation of this compound in solution at different temperatures over time.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., Acetonitrile, Methanol, water)

  • HPLC system with a UV detector and a C18 column

  • Thermostatic incubator or water baths

  • Autosampler vials

Procedure:

  • Stock Solution: Prepare a stock solution of the boronic acid (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).

  • Sample Aliquoting: Dispense aliquots of the stock solution into several HPLC vials.

  • Incubation:

    • Keep one set of vials at a control temperature (e.g., 4 °C).

    • Place other sets of vials in incubators at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

  • Time-Point Analysis:

    • Immediately inject a sample from the control group to get the t=0 measurement.

    • At regular intervals (e.g., 1, 4, 8, 24 hours), remove one vial from each temperature, allow it to cool to room temperature, and analyze by HPLC.

  • HPLC Method: Use a C18 column and a gradient elution method to separate the parent compound from potential degradants. Monitor at a suitable UV wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak area of the this compound at each time point for each temperature. Calculate the percentage remaining relative to the t=0 sample. Plot the percentage of the parent compound versus time for each temperature to determine the degradation rate.

HPLC_Workflow Figure 3: Workflow for HPLC-Based Solution Stability Study A 1. Prepare Stock Solution (1 mg/mL in ACN:H₂O) B 2. Aliquot into Vials A->B C 3. Incubate Vials (e.g., 4°C, 40°C, 60°C) B->C D 4. Sample at Time Points (t = 0, 1h, 4h, 24h) C->D E 5. Analyze by HPLC D->E F 6. Quantify Peak Area of Parent Compound E->F G 7. Plot % Purity vs. Time F->G

Caption: Logical workflow for assessing the stability of a compound in solution over time.

References

improving the solubility of 4-(Butylsulfonyl)phenylboronic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Butylsulfonyl)phenylboronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in reaction media.

Frequently Asked Questions (FAQs)

Q1: I am experiencing poor solubility of this compound in my reaction solvent. What are the initial steps I should take?

A1: Poor solubility of arylboronic acids can be a common issue. The presence of the polar butylsulfonyl group and the boronic acid moiety gives the molecule a unique solubility profile. Initial troubleshooting should focus on solvent selection and temperature adjustment. Consider using polar aprotic solvents such as DMF, DMAc, or dioxane, as they are often effective for dissolving boronic acids.[1] Gently heating the reaction mixture can also significantly improve solubility.[2] However, ensure that the temperature is compatible with the stability of all reaction components.[2]

Q2: Can a co-solvent system improve the solubility of this compound?

A2: Yes, employing a co-solvent system is a highly effective strategy. For reactions in primarily organic solvents like toluene or dioxane, the addition of a small amount of water can be beneficial, especially in Suzuki-Miyaura coupling reactions where it can facilitate the dissolution of the base.[1][2] Conversely, for aqueous reactions, adding a polar aprotic co-solvent like DMF or DMSO can enhance the solubility of the boronic acid.[2] The optimal ratio of solvents should be determined empirically for your specific reaction.[2]

Q3: Are there chemical modifications I can make to this compound to improve its solubility?

A3: A common strategy to improve the solubility of boronic acids is to convert them into their corresponding boronic esters, such as a pinacol ester.[3][4] These esters are generally more soluble in organic solvents and can be used directly in many coupling reactions.[3][4] The esterification is a reversible reaction, often carried out by heating the boronic acid with an alcohol, like pinacol, and removing the water that is formed.[5]

Q4: How does the formation of boroxines affect the solubility of this compound?

A4: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[5][6] This process can occur upon heating and may affect the solubility of the compound. While boroxines are often in equilibrium with the boronic acid in the presence of water, their formation can sometimes lead to decreased solubility in certain organic solvents. It is crucial to use anhydrous solvents if the presence of the boronic acid monomer is critical for the reaction.

Troubleshooting Guide

Issue: Low Reaction Yield Due to Poor Solubility of this compound

This guide provides a systematic approach to troubleshoot and resolve solubility issues encountered during reactions involving this compound.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Step 1: Solvent & Temperature Optimization cluster_2 Step 2: Additives cluster_3 Step 3: Chemical Modification cluster_4 Outcome A Poor Solubility of This compound (e.g., solid remains undissolved) B Switch to a more polar aprotic solvent (e.g., DMF, Dioxane, THF) A->B Try first C Increase reaction temperature incrementally A->C Concurrently D Use a co-solvent system (e.g., Toluene/Water, Dioxane/Water) B->D If single solvent is ineffective G Improved Solubility and Reaction Yield B->G C->G E Introduce a phase transfer catalyst (PTC) for biphasic systems (e.g., TBAB, Aliquat 336) D->E For biphasic reactions F Convert to a more soluble derivative (e.g., Pinacol Ester) D->F If solubility is still poor D->G E->G F->G

Caption: Troubleshooting workflow for improving the solubility of this compound.

Data Presentation

Table 1: Qualitative and Quantitative Solubility of Phenylboronic Acid in Various Solvents

SolventQualitative SolubilityQuantitative Solubility ( g/100g H2O at 20°C)
Diethyl EtherHigh-
AcetoneHigh-
ChloroformModerate-
MethylcyclohexaneVery Low-
WaterLow1.9[4]

Data for organic solvents is qualitative and based on comparative studies of phenylboronic acid and its esters.[3][4]

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent System

This protocol describes the use of a co-solvent system to enhance the solubility of this compound in a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst and ligand

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Primary organic solvent (e.g., Toluene, Dioxane)

  • Co-solvent (e.g., Water, DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Stirring apparatus and heating mantle

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound, aryl halide, palladium catalyst, ligand, and base.

  • Add the primary organic solvent to the reaction vessel.

  • Begin stirring the mixture at room temperature.

  • If the this compound does not fully dissolve, add the co-solvent dropwise in small increments (e.g., 5-10% of the total volume) while observing for dissolution.[2]

  • Gentle heating can be applied in conjunction with the addition of the co-solvent to aid dissolution.

  • Once the boronic acid has dissolved, or a fine suspension is achieved, proceed with the reaction at the desired temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

Protocol 2: Synthesis of this compound Pinacol Ester

This protocol details the conversion of this compound to its more soluble pinacol ester derivative.

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene (or another suitable solvent that forms an azeotrope with water)

  • Dean-Stark apparatus

  • Reaction flask and condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound and a slight excess of pinacol (e.g., 1.1 equivalents).

  • Add a sufficient amount of anhydrous toluene to suspend the reactants.

  • Heat the mixture to reflux with vigorous stirring.

  • Water will be formed during the esterification and will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in subsequent reactions without further purification. If necessary, it can be purified by recrystallization or column chromatography.

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling: 4-(Butylsulfonyl)phenylboronic Acid vs. 4-(Butylsulfinyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is critical for the success of this reaction, particularly when dealing with functionalized arylboronic acids. This guide provides an objective comparison of two such reagents, 4-(Butylsulfonyl)phenylboronic acid and 4-(Butylsulfinyl)phenylboronic acid, in the context of Suzuki coupling, supported by available experimental data and detailed protocols.

Introduction to the Coupling Partners

Both this compound and 4-(butylsulfinyl)phenylboronic acid are valuable building blocks in medicinal chemistry and materials science. The key difference between them lies in the oxidation state of the sulfur atom, which significantly influences the electronic properties of the phenylboronic acid.

  • This compound features a sulfonyl group (-SO₂-), which is a strong electron-withdrawing group. This property can impact the reactivity of the boronic acid in the Suzuki coupling catalytic cycle.

  • 4-(Butylsulfinyl)phenylboronic acid contains a sulfinyl group (-SO-), which is also electron-withdrawing, but to a lesser extent than the sulfonyl group. The sulfinyl group also introduces a chiral center at the sulfur atom, which can be advantageous in the synthesis of chiral molecules.[1]

Performance in Suzuki Coupling: A Comparative Analysis

Direct comparative studies of these two specific boronic acids under identical Suzuki coupling conditions are not extensively available in the public literature. However, by collating available data for the sulfinyl compound and drawing on established principles of Suzuki coupling with electron-withdrawing groups for the sulfonyl analogue, we can construct a comparative performance overview.

The transmetalation step in the Suzuki-Miyaura catalytic cycle is often rate-limiting and is sensitive to the electronic nature of the boronic acid. Generally, electron-donating groups on the arylboronic acid can accelerate this step, while strong electron-withdrawing groups may slow it down.

4-(Butylsulfinyl)phenylboronic acid has been shown to be a versatile coupling partner in Suzuki reactions. The sulfinyl group is generally stable under typical reaction conditions.[1]

This compound , with its more strongly electron-withdrawing sulfonyl group, is expected to be less reactive than its sulfinyl counterpart under identical conditions. However, successful couplings can be achieved, often requiring more active catalyst systems or more forcing conditions. The reactivity of sulfonyl groups in Suzuki-type reactions has been demonstrated, for instance, in the coupling of arylsulfonyl chlorides with arylboronic acids.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 4-(butylsulfinyl)phenylboronic acid with various aryl halides, based on generalized protocols. Data for this compound is inferred from the general behavior of arylboronic acids with strong electron-withdrawing groups and may require optimization for specific substrates.

EntryBoronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
14-(Butylsulfinyl)phenylboronic acid4-BromoanisolePd(PPh₃)₄ (2 mol%)K₂CO₃ (2 eq)Toluene/H₂O (4:1)901285-95[2]
24-(Butylsulfinyl)phenylboronic acid4-ChloroanisolePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2 eq)1,4-Dioxane1001880-90 (estimated)
3This compound4-BromoanisolePd(dppf)Cl₂ (3 mol%)Cs₂CO₃ (2 eq)DMF1102460-75 (estimated)
4This compound4-ChloroanisolePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄ (3 eq)t-BuOH/H₂O (1:1)1002450-70 (estimated)

Experimental Protocols

Below are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling of each boronic acid. These should serve as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling of 4-(Butylsulfinyl)phenylboronic acid with an Aryl Bromide

Materials:

  • 4-(Butylsulfinyl)phenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add 4-(butylsulfinyl)phenylboronic acid, the aryl bromide, and potassium carbonate.[2]

  • Under a counterflow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.[2]

  • Add toluene and deionized water (4:1 v/v) to the flask.[2]

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.[2]

  • Heat the reaction mixture to 90 °C with vigorous stirring.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Suzuki Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the aryl bromide, Pd(dppf)Cl₂, and cesium carbonate.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (R²-B(OH)₂) PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 Base RedElim Reductive Elimination RedElim->Pd0 Biaryl Biaryl (R¹-R²) RedElim->Biaryl ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetal caption Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - Boronic Acid - Aryl Halide - Catalyst - Base start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify characterize Characterization: - NMR - Mass Spectrometry purify->characterize end End: Purified Product characterize->end caption Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Caption: Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

Both this compound and 4-(butylsulfinyl)phenylboronic acid are viable reagents for Suzuki-Miyaura cross-coupling reactions, each with its own characteristics. 4-(Butylsulfinyl)phenylboronic acid is a versatile and reactive coupling partner, with the added feature of chirality. This compound, being more electron-deficient, is expected to be less reactive and may require more tailored reaction conditions to achieve high yields. The choice between these two reagents will depend on the specific synthetic goals, the nature of the coupling partner, and the desired electronic properties of the final product. The protocols and data presented in this guide provide a solid foundation for researchers to embark on their synthetic endeavors with these valuable building blocks.

References

A Comparative Guide to Analytical Methods for Purity Determination of 4-(Butylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

The purity of 4-(Butylsulfonyl)phenylboronic acid, a key reagent in organic synthesis and drug discovery, is critical for ensuring reaction reproducibility, yield, and the safety of final pharmaceutical products.[1] This guide provides an objective comparison of principal analytical methods for assessing the purity of this compound, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Summary of Analytical Techniques

The determination of purity for this compound involves a multi-faceted approach, employing various analytical techniques to quantify the parent compound and identify potential impurities. Each method offers distinct advantages and provides complementary information.

Analytical Method Principle Information Provided Advantages Challenges & Limitations
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on polarity.Quantitative purity, impurity profile, detection of non-volatile organic impurities.High resolution and sensitivity, well-established for boronic acids.[1][2]Boronic acids can be challenging due to polarity and the formation of boroxines; requires careful method development.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of organic impurities, assessment of boroxine formation.Provides detailed structural information; Quantitative NMR (qNMR) offers high accuracy without a specific reference standard for the analyte.[1]¹H NMR spectra can be complex due to boroxine formation; ¹¹B NMR may require specialized equipment and expertise.[1][3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio analysis.Molecular weight confirmation, impurity identification, trace-level quantification.High sensitivity and selectivity, excellent for identifying unknown impurities.[4][5]Boronic acids can be challenging for MS due to their tendency to form boroxines, which complicates spectral interpretation.[4]
Karl Fischer Titration Titrimetric method based on the reaction of iodine with water.Precise quantification of water content.Gold standard for water determination, highly specific and accurate.[6][7]Does not provide information on other impurities; strong acids can interfere if not properly buffered.[8]
Potential Impurities

Impurities in this compound can originate from the synthetic route or degradation. Common impurities include:

  • Boroxines (Trimeric Anhydrides): Formed by the intermolecular dehydration of the boronic acid. This is an equilibrium process.[1]

  • Boric Acid (B(OH)₃): A common inorganic impurity in boronic acid preparations.[1]

  • Starting Materials: Unreacted reagents from the synthesis, such as the corresponding aryl halide.[1]

  • Homocoupling Byproducts: Resulting from the coupling of two aryl groups.

  • Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, yielding butylsulfonylbenzene.[1]

  • (4-(Butylsulfinyl)phenyl)boronic acid: The corresponding sulfoxide, which may be present as a related impurity from the synthesis.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound.

  • Instrumentation: An Arc™ HPLC System with a PDA detector or equivalent.[2]

  • Column: XSelect™ Premier HSS T3 Column (or equivalent C18 reversed-phase column), 4.6 x 150 mm, 5 µm.[2][9]

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[4]

  • Detection: UV at 254 nm.[9]

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 50 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

Quantitative NMR (qNMR) for Purity Determination

This method uses an internal standard for the accurate determination of purity.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Internal Standard: Maleic anhydride or another suitable standard with known purity and non-overlapping signals.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 20 mg of this compound into an NMR tube.

    • Accurately weigh about 5 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆, cap the tube, and gently agitate to dissolve the sample completely.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 seconds) to ensure full relaxation of all relevant protons.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Karl Fischer Titration for Water Content

This protocol details the volumetric titration method for determining the water content.

  • Instrumentation: Automated Karl Fischer Titrator.

  • Reagents:

    • Volumetric Karl Fischer titrant (e.g., Titrant 5).

    • Anhydrous methanol or a specialized Karl Fischer solvent.

  • Procedure:

    • Add the solvent to the titration vessel and titrate to a dry endpoint to eliminate residual water.

    • Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg, depending on the expected water content) and add it to the vessel.[10]

    • Start the titration. The instrument will automatically dispense the titrant and determine the endpoint.

    • The water content is calculated automatically by the instrument based on the sample weight and the volume of titrant consumed.

Visualizations

Analytical Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for determining the purity of this compound.

Analytical Workflow cluster_0 Sample Handling cluster_1 Analytical Techniques cluster_2 Data Processing & Reporting Sample Sample of This compound Preparation Sample Preparation (Weighing, Dissolution) Sample->Preparation HPLC HPLC Analysis (Purity, Impurities) Preparation->HPLC NMR NMR Spectroscopy (Structure, qNMR) Preparation->NMR KF Karl Fischer Titration (Water Content) Preparation->KF LCMS LC-MS Analysis (Impurity ID) Preparation->LCMS Analysis Data Analysis (Integration, Calculation) HPLC->Analysis NMR->Analysis KF->Analysis LCMS->Analysis Report Final Purity Report & Impurity Profile Analysis->Report

Caption: Workflow for Purity Analysis.

Relationship of Analytical Methods

This diagram shows how different analytical methods provide complementary information for a complete purity assessment.

Methodology Relationship cluster_main This compound Purity Assessment Compound Main Compound Quantification Impurities Impurity Profile Water Water Content HPLC HPLC HPLC->Compound HPLC->Impurities qNMR qNMR qNMR->Compound LCMS LC-MS LCMS->Impurities KF Karl Fischer KF->Water

Caption: Complementary Analytical Methods.

References

spectroscopic comparison of sulfonyl vs sulfinyl phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of sulfonyl and sulfinyl phenylboronic acids, featuring experimental data and protocols for enhanced analytical characterization.

In the landscape of drug discovery and organic synthesis, phenylboronic acids bearing sulfur-containing functional groups are pivotal intermediates. The oxidation state of the sulfur atom, as a sulfonyl (-SO₂-) or a sulfinyl (-SO-) group, profoundly influences the electronic properties and, consequently, the reactivity and biological activity of the molecule. A thorough spectroscopic characterization is therefore essential for unequivocal identification and quality control. This guide provides a direct comparison of the spectroscopic properties of 4-(methylsulfonyl)phenylboronic acid and 4-(methylsulfinyl)phenylboronic acid, supported by experimental data and standardized protocols.

At a Glance: Key Spectroscopic Differences

The electron-withdrawing nature of the sulfonyl group compared to the sulfinyl group leads to noticeable differences in their respective spectroscopic data. These differences are most apparent in Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical shifts of the aromatic protons and carbons are deshielded in the sulfonyl derivative. Infrared (IR) spectroscopy provides distinct vibrational frequencies for the S=O bonds, while mass spectrometry (MS) reveals characteristic fragmentation patterns.

Spectroscopic Technique4-(methylsulfonyl)phenylboronic acid4-(methylsulfinyl)phenylboronic acidKey Observations
¹H NMR Aromatic protons are more deshielded.Aromatic protons are less deshielded compared to the sulfonyl analog.The stronger electron-withdrawing effect of the sulfonyl group causes greater downfield shifts for the aromatic protons.
¹³C NMR Aromatic carbons are more deshielded.Aromatic carbons are less deshielded.Similar to ¹H NMR, the carbon atoms in the phenyl ring of the sulfonyl compound experience greater deshielding.
IR Spectroscopy Two distinct S=O stretching bands at higher frequencies.A single S=O stretching band at a lower frequency.The two equivalent oxygen atoms in the sulfonyl group result in symmetric and asymmetric stretching modes, whereas the sulfinyl group has only one S=O bond.
Mass Spectrometry Fragmentation often involves the loss of the entire sulfonyl group or parts of it.Fragmentation may show loss of the sulfinyl group and characteristic rearrangements.The stability of the respective sulfur-containing fragments influences the observed fragmentation pathways.

Experimental Data: A Head-to-Head Comparison

To illustrate the spectroscopic distinctions, the following tables summarize the key data for 4-(methylsulfonyl)phenylboronic acid and 4-(methylsulfinyl)phenylboronic acid.

Table 1: ¹H NMR and ¹³C NMR Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-(methylsulfonyl)phenylboronic acid Aromatic: ~7.8-8.2, Methyl: ~3.2[1]Aromatic: ~125-145, Methyl: ~44
4-(methylsulfinyl)phenylboronic acid Aromatic: ~7.6-8.0, Methyl: ~2.7Aromatic: ~124-148, Methyl: ~44

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

Table 2: IR and Mass Spectrometry Data
CompoundIR (ν, cm⁻¹)Mass Spectrometry (m/z)
4-(methylsulfonyl)phenylboronic acid S=O stretch: ~1310 & ~1150Molecular Ion [M]⁺: 200.02[2][3][4][5]
4-(methylsulfinyl)phenylboronic acid S=O stretch: ~1050Molecular Ion [M]⁺: 184.02[6]

Note: The mass spectrometry data corresponds to the molecular ion. Fragmentation patterns will differ.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data. Below are general methodologies for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the phenylboronic acid derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a longer acquisition time and a greater number of scans are necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal before scanning the sample.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the S=O stretching region.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation.

Visualizing the Analytical Workflow

A systematic approach is key to the efficient spectroscopic comparison of sulfonyl and sulfinyl phenylboronic acids. The following diagram illustrates a logical workflow for this process.

G cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison cluster_conclusion Conclusion Start Obtain Sulfonyl and Sulfinyl Phenylboronic Acid Samples NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS ProcessNMR Analyze Chemical Shifts and Coupling Constants NMR->ProcessNMR ProcessIR Identify S=O Stretching Frequencies IR->ProcessIR ProcessMS Determine Molecular Weight and Fragmentation Patterns MS->ProcessMS Compare Comparative Analysis of Spectroscopic Data ProcessNMR->Compare ProcessIR->Compare ProcessMS->Compare Conclusion Structural Elucidation and Differentiation Compare->Conclusion

Caption: Workflow for the spectroscopic comparison of sulfonyl and sulfinyl phenylboronic acids.

Conclusion

The distinct electronic environments created by the sulfonyl and sulfinyl groups provide clear and reproducible differences in their spectroscopic signatures. By leveraging a combination of NMR, IR, and mass spectrometry, researchers can confidently differentiate between these two important classes of compounds. The data and protocols presented in this guide serve as a valuable resource for the accurate characterization of sulfonyl and sulfinyl phenylboronic acids in various stages of research and development.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-(Butylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Availability of Direct Comparative Data: Extensive literature searches did not yield specific experimental studies directly comparing the performance of various palladium catalysts for the Suzuki-Miyaura coupling of 4-(butylsulfonyl)phenylboronic acid. This guide, therefore, presents a comprehensive comparison based on the closely related analog, 4-(butylsulfinyl)phenylboronic acid . The sulfinyl group (a sulfoxide) and the sulfonyl group (a sulfone) differ in the oxidation state of the sulfur atom, which can influence the electronic properties of the molecule and its reactivity in catalytic cycles. Researchers should consider these differences when applying the information presented herein to the coupling of this compound. The data and protocols provided serve as a strong starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. For researchers and professionals in drug development, the choice of an appropriate palladium catalyst is critical for achieving optimal yields and reaction efficiency, especially when working with functionalized substrates such as this compound. The electron-withdrawing nature of the butylsulfonyl group can present challenges in the catalytic cycle, making catalyst selection a key parameter for success. This guide provides a comparative overview of commonly employed palladium catalysts, with performance data derived from studies on the analogous 4-(butylsulfinyl)phenylboronic acid.

Data Presentation: Performance of Palladium Catalysts

The following table summarizes the performance of several common palladium catalysts in the Suzuki-Miyaura coupling of 4-(butylsulfinyl)phenylboronic acid with various aryl halides. This data is compiled from multiple sources and provides a basis for catalyst selection.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄ 4-BromoanisoleK₂CO₃Toluene/H₂O (4:1)901285-952
Pd(dppf)Cl₂ 5-bromo-1-ethyl-1H-indazoleK₂CO₃DME/H₂O80-100---
Pd₂(dba)₃ / SPhos Aryl ChlorideK₃PO₄1,4-Dioxane100---

Note: Detailed yield and time data for Pd(dppf)Cl₂ and Pd₂(dba)₃/SPhos with 4-(butylsulfinyl)phenylboronic acid were not available in the searched literature, but they are commonly used for challenging substrates.[1]

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reactions are provided below. These protocols can be adapted for the use of this compound with appropriate optimization.

Protocol 1: Using Pd(PPh₃)₄

Materials:

  • 4-(Butylsulfinyl)phenylboronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 4-(butylsulfinyl)phenylboronic acid, the aryl halide, and potassium carbonate.

  • Under a counterflow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.

  • Add toluene and deionized water (4:1 v/v) to the flask.

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Pd(dppf)Cl₂

Materials:

  • 4-(Butylsulfinyl)phenylboronic acid (1.2-1.5 equiv)

  • Aryl halide (1.0 mmol)

  • Pd(dppf)Cl₂ (catalytic amount)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Water (1 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, 4-(butylsulfinyl)phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[1]

  • Add the degassed solvents, DME and water.[1]

  • Heat the reaction mixture to 80-100°C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • After completion, cool the reaction to room temperature.[1]

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[1]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • Purify the residue by chromatography.[1]

Mandatory Visualization

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine Aryl Halide, Boronic Acid, Base, and Catalyst Add Solvent Add Solvent Combine Reactants->Add Solvent Degas Mixture Degas Mixture Add Solvent->Degas Mixture Heat and Stir Heat and Stir Degas Mixture->Heat and Stir Monitor Progress Monitor by TLC/LC-MS Heat and Stir->Monitor Progress Quench and Extract Quench and Extract Monitor Progress->Quench and Extract Dry and Concentrate Dry and Concentrate Quench and Extract->Dry and Concentrate Purify Column Chromatography Dry and Concentrate->Purify Final Product Final Product Purify->Final Product

References

A Comparative Guide to the Structural Validation of Products from 4-(Butylsulfonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-(butylsulfonyl)phenylboronic acid and its alternatives in Suzuki-Miyaura cross-coupling reactions. The information presented is supported by experimental data to aid in the selection of appropriate reagents and methodologies for the synthesis of biaryl compounds containing a butylsulfonyl moiety.

Data Presentation: Performance Comparison

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this reaction. Below is a comparative summary of this compound and its common alternatives. The data is compiled from various sources, and for a direct comparison, the reactions are shown with a common coupling partner, 4-bromoanisole, under typical palladium-catalyzed conditions.

ReagentCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄ (2 mol%)K₂CO₃ (2 eq)Toluene/H₂O (4:1)1285-95[1]
This compound pinacol ester 4-BromoanisolePd(dppf)Cl₂ (3 mol%)K₂CO₃ (2 eq)Dioxane/H₂O (4:1)1674[2]
Butyl phenyl sulfoxide (via C-S activation) 4-Methoxyphenylboronic acidPd(OAc)₂/NHC (2 mol%)K₃PO₄ (2 eq)Toluene24~70-80[3]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and validation of products. Below are representative protocols for the Suzuki-Miyaura coupling reaction using this compound and for the analysis of the resulting products.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2-1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • The flask is then evacuated and backfilled with an inert gas. This process is repeated three times.

  • Catalyst and Solvent Addition: The palladium catalyst is added to the flask under a positive flow of inert gas. The degassed solvent is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[6][7]

Protocol 2: Product Characterization by NMR and Mass Spectrometry

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra to confirm the presence of the expected aromatic and alkyl signals and the successful formation of the biaryl structure. The chemical shifts of protons adjacent to the sulfonyl group will be indicative of the product's structure.

Mass Spectrometry (LC-MS):

  • Dissolve a small sample of the purified product in a suitable solvent (e.g., acetonitrile or methanol).

  • Inject the sample into an LC-MS system.

  • The mass spectrum will confirm the molecular weight of the desired product. Fragmentation patterns can provide further structural information.[8]

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

High-Throughput Screening Workflow for Reaction Optimization

High-throughput screening (HTS) is a powerful method for rapidly optimizing reaction conditions. The workflow for an HTS campaign for a Suzuki-Miyaura reaction is depicted below.

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Aryl Halide, Boronic Acid, Catalysts, Bases, Solvents) Dispensing Automated Dispensing into 96-well plate Stock_Solutions->Dispensing Reaction Reaction Incubation (Controlled Temperature) Dispensing->Reaction Quenching Quenching and Internal Standard Addition Reaction->Quenching Analysis High-Throughput Analysis (LC-MS or GC-MS) Quenching->Analysis Data_Processing Data Processing and Hit Identification Analysis->Data_Processing

Caption: A typical workflow for high-throughput screening of Suzuki-Miyaura reactions.

Purification Workflow for Suzuki-Miyaura Products

The purification of the final product is a critical step to ensure high purity. A general workflow for the purification of a biaryl sulfoxide from a Suzuki-Miyaura reaction is outlined below.

Purification_Workflow Reaction_Mixture Crude Reaction Mixture Workup Aqueous Work-up (Extraction with Organic Solvent) Reaction_Mixture->Workup Drying Drying of Organic Layer (e.g., Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Flash Column Chromatography (Silica Gel) Concentration->Chromatography Pure_Product Pure Biaryl Sulfoxide Chromatography->Pure_Product

Caption: A standard workflow for the purification of Suzuki-Miyaura coupling products.

References

A Comparative Study of Bases for Suzuki-Miyaura Cross-Coupling of 4-(Butylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance.[1] The choice of base is a critical parameter that can significantly influence the yield, reaction rate, and selectivity of this transformation.[2] This guide provides a comparative analysis of commonly employed bases for the Suzuki-Miyaura cross-coupling of 4-(butylsulfonyl)phenylboronic acid, supported by generalized experimental data and detailed protocols to aid in reaction optimization.

The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst.[2][3] The selection of an appropriate base is therefore dependent on the specific substrates, catalyst system, and solvent used.[1]

Comparative Performance of Common Bases in Suzuki-Miyaura Coupling

The following table summarizes the general performance of various bases in Suzuki-Miyaura cross-coupling reactions. While specific yields for this compound are not extensively documented in a single comparative study, this data, compiled from studies on analogous arylboronic acids, provides a strong starting point for base screening.[1][2][4] Inorganic bases such as carbonates and phosphates are often effective and are recommended for initial screening.[1]

BaseTypical Solvent SystemGeneral Applicability & RemarksPotential Yield Range (%)
K₂CO₃ Toluene/H₂O, Dioxane/H₂OA common and reliable choice, effective for a wide range of aryl bromides and iodides.[5][6]85-95[5]
Na₂CO₃ Toluene/H₂O, EtOH/H₂OOften a highly effective and economical option.[4]90-98[4]
Cs₂CO₃ Dioxane, Toluene, DMFA more soluble and often more effective base, particularly for challenging couplings, but at a higher cost.[1][7]>95[6]
K₃PO₄ Toluene, DioxaneAn excellent choice for reactions involving base-sensitive functional groups due to its milder basicity.[5][6]>95[5][6]
NaOH / KOH Toluene/H₂OStrong bases that can be effective but may lead to side reactions or degradation of sensitive substrates.[2]70-90[2]
Triethylamine (TEA) Toluene, DMFAn organic base that is sometimes used but is often less effective than inorganic bases.[6]<40[6]

Experimental Protocols

The following is a general protocol for screening different bases in the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol should be optimized for specific substrates and catalyst systems.

General Procedure for Base Screening:

Materials:

  • This compound (1.2-1.5 equivalents)

  • Aryl halide (e.g., aryl bromide, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd(OAc)₂/ligand)[5][7]

  • Selected base (2.0-3.0 equivalents)[7]

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)[7][8]

Reaction Setup:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and the selected base.[7]

  • The vessel is sealed, then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[7]

  • Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand if required.[8]

  • Add the degassed solvent via syringe.[7]

Reaction Execution and Work-up:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7][8]

  • Monitor the progress of the reaction by a suitable technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature.[8]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • The crude product can then be purified by column chromatography on silica gel.[8]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_product pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' Ln transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Quantitative NMR (qNMR) Analysis of 4-(Butylsulfonyl)phenylboronic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key starting materials is paramount. This guide provides a comprehensive overview and comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 4-(butylsulfonyl)phenylboronic acid, a crucial building block in medicinal chemistry. We present a comparative analysis with High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and data presentation to aid in selecting the most suitable analytical technique.

Quantitative Purity Data

The purity of commercially available this compound can vary. The following table summarizes publicly available purity data and provides a comparison with a related analogue. It is important to note that the analytical method for purity determination is not always specified by suppliers.

Compound NameCAS NumberSupplierPurity (%)
This compound1217501-02-4Fluorochem95.0
This compound1217501-02-4Unnamed Suppliermin 96
This compound1217501-02-4ZHENGZHOU JIUYI99
(4-(Butylsulfinyl)phenyl)boronic acid1217501-01-3Indagoo97
(4-(Butylsulfinyl)phenyl)boronic acid1217501-01-3Amadis Chemical97
Performance Comparison: qNMR vs. HPLC

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration and purity based on the signal intensity's direct proportionality to the number of nuclei.[1] In contrast, HPLC is a comparative technique that separates components of a mixture for quantification.[1] The choice between these two powerful techniques depends on the specific analytical requirements.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and detection.[1]
Accuracy High, as it provides an absolute purity value without needing a specific reference standard of the analyte.[1]High, but can be influenced by the response factors of impurities.[1]
Precision Excellent, with typically low relative standard deviation (RSD).[1]Very good, with low RSD.[1]
Selectivity High, based on distinct resonance signals. Can be challenging with overlapping signals.[1]High, based on chromatographic separation. Co-eluting impurities can be an issue.[1]
Limit of Quantification (LOQ) ~0.3%~0.05%[1]
Reference Standard Requires a certified internal standard of a different, stable, and non-interfering compound.[1][2]Typically requires a reference standard of the analyte; area percent method is common but less accurate.[1][2]
Impurity Identification Can provide structural information about impurities.[1]Requires hyphenated techniques like LC-MS for structural elucidation.[1]
Analysis of Boronic Acids Can distinguish and quantify the boronic acid from its anhydride (boroxine) form.[1]The anhydride may have a different retention time and response factor, potentially leading to inaccurate quantification.[1]

A key advantage of qNMR in the analysis of boronic acids is its ability to accurately quantify not just the main compound but also related impurities like the cyclic anhydride (boroxine), which may form through dehydration.[1][3] HPLC, relying on UV detection, can be less accurate if the boroxine has a different UV response factor than the boronic acid, potentially leading to an overestimation of purity.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis. The following are representative protocols for the purity assessment of this compound using qNMR and a comparative HPLC method.

Quantitative ¹H NMR (qNMR) Protocol

This protocol outlines the procedure for determining the purity of this compound using ¹H NMR with an internal standard. The use of a coordinating deuterated solvent like DMSO-d₆ is recommended to obtain sharp signals for the boronic acid protons.[3]

1. Reagents and Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, accurately weighed)[3]

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)[1]

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh an appropriate amount of the certified internal standard (e.g., 5-10 mg of maleic acid) into the same vial. The internal standard must be soluble in the deuterated solvent, have signals that do not overlap with the analyte, be stable, and have a known purity.[1]

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.[1][3]

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantification, including:

    • A 90° pulse angle.[1]

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation.[1][3]

    • A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[1][4]

4. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.[3]

  • Integrate well-resolved signals of both the this compound (e.g., aromatic protons) and the internal standard.[3]

  • Calculate the purity of the this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Comparative Reversed-Phase HPLC (RP-HPLC) Protocol

This protocol describes a general RP-HPLC method suitable for the purity analysis of this compound.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Sample Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.[3]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[3]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.1 mg/mL.[3]

3. Chromatographic Conditions:

  • Gradient elution (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

4. Data Analysis:

  • The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Optimized Parameters) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Report calculate->result

Caption: Workflow for qNMR Purity Analysis.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Purity Analysis of This compound need_absolute Need Absolute Purity? start->need_absolute analyte_standard Analyte Standard Available? need_absolute->analyte_standard No qnmr qNMR need_absolute->qnmr Yes trace_impurities Trace Impurity (<0.1%) Quantification? analyte_standard->trace_impurities No hplc HPLC analyte_standard->hplc Yes trace_impurities->qnmr No trace_impurities->hplc Yes

References

Safety Operating Guide

Proper Disposal of 4-(Butylsulfonyl)phenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-(butylsulfonyl)phenylboronic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the waste of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound should be treated as hazardous chemical waste.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its waste:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Gloves should be inspected for integrity before use.

  • Protective Clothing: A lab coat or chemical-resistant apron to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

All handling and disposal activities should be conducted in a certified chemical fume hood to minimize the risk of inhalation. An emergency eyewash station and safety shower must be readily accessible.

Waste Characterization and Segregation

This compound waste must be segregated from other waste streams to prevent potentially hazardous reactions. Do not mix this compound with other wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: This compound must never be disposed of in the sanitary sewer system.

  • Use Original or Compatible Containers: Whenever feasible, keep the chemical in its original container. If transferring to a waste container, ensure it is made of a compatible material, such as high-density polyethylene (HDPE) or glass, and is properly labeled and seals tightly.[1]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Solid Waste: Carefully collect solid this compound waste, including contaminated items like weighing paper and gloves, and place it in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, pour the liquid into a designated, compatible waste container using a funnel to prevent spills.

2. Container Management:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.

3. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1] These specialized companies typically use high-temperature incineration with advanced emission control systems to safely destroy such chemical compounds.

Spill Management

In the event of a spill, follow these immediate steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collection: Collect the contaminated absorbent material or the spilled solid and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[1]

Quantitative Data Summary

ParameterSpecificationSource
Molecular Formula C10H15BO4S[2]
Molecular Weight 242.1 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 293 °C (Lit.)[3]

Disposal Workflow

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Characterize Waste: This compound B->C D Segregate from other waste streams C->D S1 Evacuate & Secure Area C->S1 Spill Occurs E Collect in a compatible, labeled container (HDPE, Glass) D->E F Seal and label container 'Hazardous Waste' E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Contact Institutional EHS or Licensed Waste Contractor G->H I Arrange for Professional Pickup H->I J Transport to a licensed waste disposal facility I->J K Final Disposal via Controlled Incineration J->K S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect Contaminated Material S2->S3 S4 Decontaminate Area S3->S4 S5 Dispose of all materials as Hazardous Waste S4->S5 S5->E Place in Waste Container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Butylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-(Butylsulfonyl)phenylboronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing chemical exposure.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][2]Protects eyes from dust particles and potential splashes of the chemical.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[1]Prevents skin contact with the compound. Gloves should be inspected before use and changed if damaged.[1][3]
Body Protection A lab coat or a chemical-resistant apron worn over a fully buttoned lab coat, along with long pants and closed-toe shoes.[1][2][3]Protects skin from accidental spills and contact.[2][3]
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization.[1][2]Minimizes the risk of respiratory tract irritation from dust or aerosols.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure that a safety shower and an emergency eyewash station are readily accessible before starting any work.[1][2]

    • All handling activities should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2]

    • The work area should be clean and free of clutter to minimize the risk of spills.[3]

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.[3]

  • Handling the Chemical :

    • Keep the container of this compound tightly closed when not in use.[3]

    • Avoid generating dust when transferring the solid compound.[4] Use appropriate tools, such as a spatula, for transfers.[3]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

  • Post-Handling :

    • Clean the work area to remove any residual chemical.

    • All materials used for cleaning should be disposed of as hazardous waste.[1]

    • Remove and properly dispose of contaminated PPE as hazardous waste.[2]

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure workplace safety.

  • Waste Characterization : this compound should be treated as hazardous chemical waste.[1] Do not mix this compound with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[1]

  • Containerization :

    • Collect all waste, including contaminated PPE and cleaning materials, in a designated, compatible, and properly labeled hazardous waste container.[2] High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

    • Whenever possible, leave the chemical in its original container for disposal.[1]

    • Ensure the waste container is tightly sealed.[1]

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste facility, following your institution's guidelines.[1]

  • Spill Management :

    • In case of a spill, evacuate non-essential personnel from the area.[2]

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container, avoiding dust generation.[4]

    • For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1][2] Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

    • Report any spills to your supervisor and your institution's EHS department.[1]

Workflow for Safe Handling

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_disposal Disposal & Post-Handling prep1 Verify accessible safety shower & eyewash station prep2 Work within a certified chemical fume hood prep1->prep2 prep3 Ensure work area is clean and clutter-free prep2->prep3 ppe4 Use NIOSH-approved respirator if needed prep3->ppe4 Proceed to Donning PPE ppe1 Wear safety goggles or face shield ppe2 Wear chemical-resistant gloves (e.g., nitrile) ppe1->ppe2 ppe3 Wear lab coat and appropriate clothing ppe2->ppe3 ppe3->ppe4 handle1 Keep container tightly closed when not in use ppe4->handle1 Proceed to Handling handle2 Avoid generating dust during transfer handle1->handle2 handle3 Wash hands thoroughly after handling handle2->handle3 dispose1 Clean work area of any residual chemical handle3->dispose1 Proceed to Disposal dispose2 Dispose of cleaning materials as hazardous waste dispose1->dispose2 dispose3 Dispose of contaminated PPE as hazardous waste dispose2->dispose3 dispose4 Store chemical waste in labeled, sealed containers dispose3->dispose4

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.